Methylammonium bromide
Description
Structure
2D Structure
Properties
IUPAC Name |
methylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNAMNOYHCTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH3+].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218868 | |
| Record name | Methylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-37-5 | |
| Record name | Methylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDV5PY4944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Methylammonium Bromide Derived Perovskites
Solution-Based Synthesis Approaches
Solution-based synthesis is a popular and cost-effective approach for the fabrication of methylammonium (B1206745) bromide perovskites. This category encompasses a variety of techniques that offer control over the film's properties through the manipulation of precursor solutions and deposition processes.
Modified Solvent Acidolysis Crystallization (SAC) Techniques
A notable advancement in the synthesis of high-quality methylammonium lead bromide single crystals is the development of modified Solvent Acidolysis Crystallization (SAC) techniques. One such modification is the antisolvent-assisted solvent acidolysis method performed at room temperature. This technique has been shown to produce high-quality, millimeter-sized MABr single crystals that exhibit bright green luminescence under UV light. nih.govacs.org
In a typical modified SAC process, the acidolysis of N-methylformamide (NMF) facilitates the in situ formation of the methylammonium (MA) cation. The introduction of an antisolvent, such as dichloromethane, to the precursor solution can initiate and control the crystallization process, leading to the growth of a polycrystalline MABr layer on the surface of the bulk single crystal. nih.gov This surface passivation is credited with enhancing the emissive properties of the crystals. Crystals grown using this optimized method have demonstrated a significant increase in photoluminescence intensity and a doubled radioluminescence light yield compared to those synthesized by conventional inverse temperature crystallization. nih.govacs.org
Table 1: Comparison of MABr Single Crystals Synthesized by Different Methods
| Synthesis Method | Key Features | Resulting Crystal Properties |
| Antisolvent-Assisted SAC | Employs an antisolvent to initiate crystallization at room temperature. | High-quality, bright green surface emission under UV light, 10-fold increase in PL intensity. nih.govacs.org |
| Conventional Inverse Temperature Crystallization | Relies on decreasing solubility at higher temperatures. | Typically non-emissive under UV light. nih.gov |
One-Step and Two-Step Spin-Coating Fabrication Protocols
Spin-coating is a widely used solution-based technique for depositing uniform thin films of perovskites. This can be performed using either a one-step or a two-step protocol.
In the one-step method , a precursor solution containing both methylammonium bromide (MABr) and lead bromide (PbBr₂) is spin-coated onto a substrate. researchgate.net This is followed by an annealing step to promote crystallization. The one-step method is straightforward but can sometimes lead to challenges in controlling the crystallization rate, which may result in non-uniform films. researchgate.net
The two-step method , on the other hand, involves the sequential deposition of the precursor materials. First, a layer of PbBr₂ is deposited onto the substrate, which is then exposed to a solution of MABr. rsc.org The MABr solution reacts with the PbBr₂ film, converting it into the methylammonium lead bromide perovskite. This method can offer better control over the film morphology and crystal growth, often leading to more uniform and higher-quality films with enhanced reproducibility. researchgate.net Studies have shown that the two-step process can lead to perovskite films with better stability compared to the one-step method. unimap.edu.my The film formation in the two-step process is complex, involving stages of interface crystallization followed by a significant dissolution-recrystallization process. rsc.org
Precursor Solution Engineering Strategies
The composition of the precursor solution plays a critical role in determining the final properties of the perovskite film. Engineering the precursor solution through molar ratio optimization and the use of additives is a key strategy to enhance film quality.
The molar ratio of the organic component (MABr) to the inorganic component (PbBr₂) in the precursor solution significantly impacts the morphology, crystallinity, and optoelectronic properties of the resulting perovskite film. Research has shown that varying this ratio can lead to substantial changes in the film's characteristics. For instance, increasing the MABr:PbBr₂ molar ratio from 1:1 to 3:1 has been demonstrated to dramatically enhance the photoluminescence intensity of the MABr perovskite film, with the 3:1 ratio resulting in an intensity nearly 60 times higher than the 1:1 ratio. researchgate.net This enhancement is attributed to a reduction in defect densities within the film. researchgate.net
Similarly, studies on single-crystal perovskite light-emitting diodes have investigated the effects of nonstoichiometric precursor solutions. Adjusting the MABr/PbBr₂ molar ratio was found to influence the crystallinity and optoelectronic properties of the single crystals, which in turn affected the performance of the light-emitting devices. researchgate.net The optimization of the precursor stoichiometry is therefore a crucial step in tailoring the properties of this compound perovskites for specific applications.
Table 2: Effect of MABr:PbBr₂ Molar Ratio on Perovskite Film Properties
| MABr:PbBr₂ Molar Ratio | Effect on Photoluminescence (PL) Intensity | Reference |
| 1:1 | Baseline | researchgate.net |
| 2:1 | Dramatically enhanced | researchgate.net |
| 3:1 | Nearly 60 times higher than 1:1 | researchgate.net |
The introduction of small amounts of specific additives to the precursor solution is a powerful strategy to improve the quality and performance of this compound-derived perovskite films. These additives can influence crystallization kinetics, passivate defects, and enhance stability.
Ethylammonium (B1618946) Bromide (EABr): The incorporation of ethylammonium (EA) cations can improve the stability of perovskite materials. mdpi.com EABr is used as a precursor or additive to precisely control the crystallite structure, film morphology, and optical bandgap of the perovskite layer. nbinno.com By adjusting the ratio of EABr, these properties can be fine-tuned to optimize light absorption and charge transport. nbinno.com The addition of EA has been shown to reduce the total energy of the perovskite crystal, thereby stabilizing it. mdpi.com
Phenethylamine: Phenethylamine-based additives, such as phenethylammonium (PEA) halides, are often used as passivating agents. Coating the perovskite film with these molecules can lead to a significant boost in photovoltaic efficiency and stability. acs.org However, the stability of these interlayers themselves can be a concern, and strategies such as using a poly(methyl methacrylate) (PMMA) buffer layer have been developed to mitigate this. researchgate.net
Choline Chloride: Choline chloride has been effectively used as a passivating agent for MABr films. Its addition can lead to photoluminescence quantum efficiencies of up to 5.5% and improved charge-carrier mobilities. ox.ac.uk The use of choline chloride as a passivation treatment has been shown to significantly enhance the open-circuit voltage in perovskite solar cells. nsf.gov This is attributed to the passivation of defects, which reduces non-radiative recombination. ox.ac.uknsf.gov
Rubidium: The incorporation of rubidium (Rb) cations has been studied as a method to enhance the electrical properties and performance of perovskite solar cells. The addition of a small amount of rubidium can increase both the open-circuit voltage and the short-circuit current density, leading to improved power conversion efficiency. nih.govnrel.gov This is attributed to a reduction in deep-level trap density, which increases electrical conductivity. nih.govnrel.gov However, a high concentration of rubidium can lead to phase segregation. nih.govnrel.gov While studies have often focused on rubidium iodide or chloride, the general effect of the rubidium cation is to reduce recombination losses and improve carrier lifetime. researchgate.net
Vapor-Phase Deposition Techniques
Vapor-phase deposition techniques offer an alternative to solution-based methods, often providing better control over film uniformity and thickness, which can be advantageous for large-area device fabrication.
Chemical Vapor Deposition (CVD) is a prominent vapor-phase technique for the synthesis of this compound perovskites. In a typical CVD process for MABr, a pre-deposited film of lead bromide (PbBr₂) is exposed to MABr vapor at elevated temperatures. nii.ac.jpacs.org The MABr vapor is generated by sublimating solid MABr in one zone of a furnace and is then transported to a second, cooler zone where the PbBr₂-coated substrate is located. nii.ac.jpacs.org The substrate temperature during the conversion process is a critical parameter that controls the grain size and surface roughness of the final perovskite film. acs.org For instance, substrate temperatures around 90-120 °C have been used to convert PbBr₂ to MABr. acs.org This all-vapor process avoids the use of solvents, making it compatible with a wider range of substrates and device architectures. nii.ac.jp
Another approach is Atmospheric Pressure Chemical Vapor Deposition (APCVD) , which has been explored for depositing this compound films. In this technique, volatile precursors are used, such as methylamine (B109427) gas and hydrogen bromide, to form the perovskite film under atmospheric pressure. harvard.edu
Sequential Physical Vapor Deposition (PVD) is another solvent-free method used to grow MABr thin films. This technique involves the sequential deposition of PbBr₂ and MABr from separate sources in a vacuum chamber. The thickness of the individual layers can be precisely controlled, which in turn affects the properties of the final perovskite film. It has been observed that the crystallinity of the MABr film is improved when the ratio of MABr to PbBr₂ is greater than one. up.ac.za The average grain size of the perovskite film has also been shown to increase with an increase in the thickness of the MABr layer. up.ac.za
Table 3: Overview of Vapor-Phase Deposition Techniques for MABr Perovskites
| Technique | Description | Key Parameters |
| Chemical Vapor Deposition (CVD) | A PbBr₂ film is converted to MABr by exposure to MABr vapor. | Substrate temperature, precursor sublimation temperature, pressure. nii.ac.jpacs.org |
| Atmospheric Pressure CVD (APCVD) | Deposition from volatile precursors at atmospheric pressure. | Precursor choice (e.g., methylamine, HBr), reactor geometry. harvard.edu |
| Sequential Physical Vapor Deposition (PVD) | Sequential deposition of PbBr₂ and MABr layers in a vacuum. | Thickness of PbBr₂ and MABr layers, deposition rate. up.ac.za |
Chemical Vapor Deposition (CVD) for Perovskite Film Growth
Chemical Vapor Deposition (CVD) stands out as a versatile method for producing this compound-derived perovskite films, offering significant advantages such as ease of patterning, batch processing capabilities, and compatibility with a wide range of materials. nii.ac.jpacs.org This vapor-based process is an alternative to solution-based methods and can be particularly useful for sensitive device structures that might react or dissolve in solvents. nii.ac.jpacs.org
A common approach is a two-step vapor process. nii.ac.jpacs.org Initially, a thin film of lead(II) bromide (PbBr₂) is deposited onto a substrate using vacuum thermal evaporation. nii.ac.jpacs.org Following this, the PbBr₂-coated substrate is placed in a low-pressure CVD furnace where it is exposed to sublimated MABr vapor. This second step converts the PbBr₂ film into a methylammonium lead bromide (MAPbBr₃) perovskite film. nii.ac.jpacs.org The conversion process results in a significant increase in film thickness, approximately by a factor of 2.2. nii.ac.jpacs.org Optimized films grown via this method are typically smooth, with surface roughness reported to be under 10 nm. nii.ac.jpacs.org
Another variant, aerosol-assisted chemical vapor deposition (AACVD), allows for the deposition of MAPbBr₃ thin films at lower temperatures, such as 100°C, and at atmospheric pressure, making it a potentially scalable and less expensive technique. espublisher.com This method can produce micron-scale perovskite thin films within minutes. espublisher.com The resulting MAPbBr₃ films exhibit a cubic crystal structure and an optical bandgap of around 2.27 eV. espublisher.com
Key Findings from CVD Growth of MAPbBr₃ Films:
| Parameter | Two-Step Low-Pressure CVD | Aerosol-Assisted CVD (AACVD) |
|---|---|---|
| Precursors | Solid PbBr₂, Solid MABr | Aerosol of precursors |
| Process Steps | 1. Vacuum evaporation of PbBr₂ 2. Exposure to MABr vapor | Direct deposition from aerosol |
| Deposition Temp. | Substrate at lower temp than MABr source | 100°C espublisher.com |
| Pressure | Low Pressure nii.ac.jp | Atmospheric Pressure espublisher.com |
| Resulting Film | MAPbBr₃ nii.ac.jp | MAPbBr₃ espublisher.com |
| Film Thickness | ~2.2x initial PbBr₂ thickness nii.ac.jp | Micron-scale espublisher.com |
| Film Quality | Smooth, roughness < 10 nm nii.ac.jp | Crystalline, cubic structure espublisher.com |
| Optical Bandgap | Not specified | ~2.27 eV espublisher.com |
Solid-Vapor Reaction Methodologies
Solid-vapor reaction, also known as vapor-assisted deposition, is another effective technique for synthesizing this compound-derived perovskite films. This method typically involves a two-step process where a solid precursor film is first deposited, often by spin-coating a solution of PbBr₂, followed by a thermal annealing step in the presence of MABr vapor. up.ac.zaresearchgate.net The heat generated during the process facilitates the reaction between the solid PbBr₂ and the MABr vapor, converting the initial film into the desired MAPbBr₃ perovskite structure. up.ac.za
For instance, one approach involves spin-coating a PbBr₂ solution onto a substrate and then treating the resulting film with MABr vapor at 150°C for approximately 10 minutes. up.ac.za This method has been shown to produce films with long carrier diffusion lengths, exceeding 1 µm. up.ac.za The quality and morphology of the final perovskite film are highly dependent on the characteristics of the initial solid film. Porous PbBr₂ films, for example, can facilitate the gas-phase reaction with the methylammonium halide vapor, leading to high-quality perovskite layers. researchgate.net
This technique is distinct from a purely vapor-deposition method like CVD because it begins with a solid layer formed from a solution. The solid-vapor reaction helps to resolve limitations seen in other methods, such as the imbalance between reaction kinetics and mass transport of the volatile organic precursor. researchgate.net
Single Crystal Growth of Methylammonium Lead Bromide
The fabrication of large, high-quality single crystals of methylammonium lead bromide (MAPbBr₃) is crucial for studying the intrinsic properties of the material and for its application in high-performance devices like radiation detectors. acs.orgaip.org Single crystals offer advantages over polycrystalline films, including fewer grain boundaries and lower defect concentrations. researchgate.net
Inverse Temperature Crystallization (ITC) Methodologies
Inverse Temperature Crystallization (ITC) is a widely used and effective method for growing large, high-quality single crystals of MAPbBr₃. researchgate.net The technique leverages the unusual property of MAPbBr₃ having lower solubility in certain solvents at higher temperatures. researchgate.net The process generally involves preparing a precursor solution of MAPbBr₃ and then carefully heating it, which induces crystallization and growth as the solubility decreases. researchgate.net
While the standard ITC protocol is effective, it can sometimes suffer from a lack of reproducibility in crystal quality. acs.org To enhance the process, several modifications have been developed. One such improvement is the introduction of ionic liquids, like 1-Butyl-3-methylimidazolium bromide (BMIB), into the precursor solution. The addition of BMIB has been shown to reduce the nucleation temperature from 80°C to 60°C and lead to a substantial improvement in the resulting crystal's quality and optoelectronic properties. bohrium.comrsc.org Crystals grown with this ionic liquid additive exhibit better crystallinity with reduced lattice strain and lower trap density. bohrium.com
Another advancement is the use of seeded growth combined with a carefully selected temperature profile, which offers a more robust and reproducible protocol for obtaining high-quality single crystals. acs.org
Control over Crystal Dimensions and Quality
Precise control over the size, shape, and quality of MAPbBr₃ single crystals is essential for their application in specific devices. aip.org Several parameters in the ITC growth process can be manipulated to achieve this control.
Space-Confined Inverse Temperature Crystallization is a key technique used to dictate the final shape and thickness of the crystals. aip.orgaip.orgresearchgate.net By physically constraining the growth environment, it is possible to produce crystals with specific dimensions, such as square-shaped crystals with thicknesses ranging from 0.5 to 2 mm. aip.orgaip.orgresearchgate.net
Other critical parameters that influence crystal growth include:
Heating and Crystallization Temperatures: Accurate control over the temperature profile during the ITC process is vital. aip.orgrsc.org
Molar Concentrations: The concentration of the precursors in the solution affects nucleation and growth rates. aip.orgresearchgate.net
Seeded Growth: Introducing a seed crystal can provide a template for growth, leading to more controlled and reproducible results with improved crystal quality, higher transparency, minimized internal strains, and low dislocation densities in the range of 10⁴–10⁵ cm⁻². acs.org
By optimizing these parameters, researchers can consistently produce high-quality MAPbBr₃ single crystals with desired dimensions, leading to materials with high resistivity (on the order of 10⁸ Ω cm) and good crystallinity, as verified by X-ray diffraction. aip.orgaip.orgresearchgate.net
Parameters for Controlling MAPbBr₃ Single Crystal Growth:
| Control Parameter | Effect on Crystal Dimensions and Quality | Reference |
|---|---|---|
| Space Confinement | Controls shape (e.g., square) and thickness (e.g., 0.5 to 2 mm). | aip.orgaip.org |
| Temperatures | Precise heating and crystallization temperatures are crucial for controlled growth. | aip.org |
| Molar Concentration | Influences the size and shape of the resulting crystals. | aip.orgresearchgate.net |
| Seeded Growth | Improves reproducibility and quality, leading to higher transparency and lower defect density. | acs.org |
| Ionic Liquid Additives | Reduces nucleation temperature and improves crystallinity and optoelectronic properties. | bohrium.com |
Crystallization Dynamics and Morphological Control in Methylammonium Bromide Systems
Investigation of Nucleation and Growth Mechanisms
The formation of high-quality methylammonium (B1206745) bromide (MABr) based perovskite films is fundamentally governed by its nucleation and growth mechanisms. Research utilizing in situ atomic force microscopy (AFM) on the model hybrid organic-inorganic perovskite (HOIP) methylammonium lead bromide (MAPbBr3) has revealed that its growth in dimethylformamide (DMF) follows a classical pathway. nsf.govacs.orgosti.gov This process involves the spreading of molecular or atomic crystal steps that are generated at screw dislocations on the {100} crystal surface. nsf.govacs.orgosti.govpnnl.gov
Further investigations into the precursor solutions have identified the presence of various species, including ion-complexes, lead halide clusters, colloids, and solid-state intermediates. acs.org Light scattering techniques have shown that colloidal aggregates can form in reagent solutions at room temperature. acs.org As the temperature is increased, these colloids dissolve, which then allows the perovskite to nucleate and grow. acs.org This suggests that the colloids themselves are not the direct growth units but play an "off-pathway" role, needing to first decompose to supply the necessary solution species for crystallization. acs.org In contrast, when precursors are present in stoichiometric equivalence, the initial crystallization stages can involve the formation of solvates, leading to final films with poor surface coverage and needle-like structures. acs.org The presence of excess methylammonium iodide during the crystallization of methylammonium lead iodide has been shown to lead to the formation of layered intermediates, which correlates with the formation of larger, more continuous grains in the final film. acs.org
Regulation of Crystallization Kinetics
Controlling the rate of crystallization is crucial for achieving uniform and high-quality perovskite films. Various strategies have been developed to regulate the crystallization kinetics in systems containing methylammonium bromide.
One effective method is the use of additives. Formic acid (HCOOH), for example, has been shown to modulate the thermodynamics and kinetics of MAPbBr3 crystal growth. nsf.govacs.orgpnnl.gov In situ AFM studies demonstrate that increasing the concentration of formic acid decreases both the solubility of MAPbBr3 and the kinetic coefficient of crystal step movement. nsf.govosti.govpnnl.gov This is complemented by nuclear magnetic resonance (NMR) measurements, which indicate that formic acid increases the lifetime of methylammonium (MA+) ions and promotes the association of MAPbBr3, thereby tuning its solubility. nsf.govosti.govpnnl.gov
Other additives also play a significant role. Ethylammonium (B1618946) bromide (EABr) added to a methylammonium tin iodide precursor solution slows down the crystallization process, facilitating the formation of a smooth perovskite film. rsc.orgepfl.ch Similarly, the addition of methylammonium iodide (MAI) to CsPbI2Br has been found to retard crystallization kinetics, allowing for controlled growth. nih.govresearchgate.net The choice of solvent is another critical factor. Strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) readily form solvate-intermediate phases, while for weakly coordinating solvents, the perovskite phase may crystallize directly. frontiersin.org At higher processing temperatures, the formation of these intermediate phases can be suppressed, as the kinetics of solvent removal outpaces their formation. frontiersin.org
| Regulator/Additive | System | Observed Effect on Kinetics |
| Formic acid (HCOOH) | CH3NH3PbBr3 | Decreases solubility and the kinetic coefficient of step movement. nsf.govosti.govpnnl.gov |
| Ethylammonium bromide (EABr) | CH3NH3SnI3 | Slows down the crystallization process. rsc.orgepfl.ch |
| Methylammonium iodide (MAI) | CsPbI2Br | Retards crystallization kinetics. nih.govresearchgate.net |
| High Temperature | CH3NH3PbI3 | Suppresses the formation of solvate-intermediate phases, accelerating direct perovskite formation. frontiersin.org |
| Excess Methylammonium Iodide | CH3NH3PbI3 | Increases the activation energy of crystallization. acs.org |
Impact of Additives on Film Morphology and Crystallinity
The introduction of sodium bromide (NaBr) into a methylammonium lead bromide (MAPbBr3) precursor solution can effectively improve film coverage, enhance crystallinity, and passivate ionic defects on the crystal grain surfaces. aip.org In a different system, ethylammonium bromide (EABr) was added to methylammonium tin iodide (MASnI3), resulting in a smooth perovskite film with high crystallinity. rsc.orgepfl.ch The large ethylammonium (EA+) ions slow the crystallization, while the bromide (Br−) anions further improve crystallinity and orientation. rsc.orgepfl.ch
Volatile salts like this compound itself can be used as additives in other perovskite systems. When MABr was added to a Cs2AgBiBr6 precursor, it facilitated the formation of a dense, pinhole-free surface in the final all-inorganic perovskite film after annealing. researchgate.net Similarly, using methylammonium iodide (MAI) as an additive in CsPbI2Br films leads to a highly crystalline structure composed of microsized grains with a reduced defect density. nih.govresearchgate.net The addition of methylammonium chloride (MACl) to methylammonium lead iodide (MAPbI3) has been observed to significantly enlarge grain sizes from around 300 nm to over 1.00 μm, resulting in films with a higher degree of crystallinity. acs.org
| Additive | System | Impact on Morphology | Impact on Crystallinity |
| Sodium bromide (NaBr) | CH3NH3PbBr3 | Improved film coverage. aip.org | Enhanced crystallinity. aip.org |
| Ethylammonium bromide (EABr) | CH3NH3SnI3 | Formation of a smooth film. rsc.orgepfl.ch | Improved crystallinity and orientation. rsc.orgepfl.ch |
| This compound (MABr) | Cs2AgBiBr6 | Dense surface with fewer pinholes. researchgate.net | Not specified. |
| Methylammonium iodide (MAI) | CsPbI2Br | Forms microsized grains, reduced defect density. nih.govresearchgate.net | Highly crystalline α-phase structure. nih.govresearchgate.net |
| Methylammonium chloride (MACl) | CH3NH3PbI3 | Enlarged grain size (>1.00 μm). acs.org | Higher degree of crystallinity. acs.org |
| Formamidinium bromide (FABr) | CH3NH3PbI3 | Uniform morphology, suppressed defects and pinholes. researchgate.net | Not specified. |
Control of Crystal Orientation and Grain Growth
Controlling the crystallographic orientation and promoting the growth of large, well-oriented grains are essential for optimizing the performance of perovskite-based devices. Research has shown that both chemical additives and processing conditions can steer these properties.
The choice of the A-site cation and the precursor solvent strongly influences the preferred orientation of deposited lead bromide perovskite thin films. acs.orgfu-berlin.de Specifically, the methylammonium cation tends to induce a higher degree of preferred orientation compared to the formamidinium cation. acs.orgfu-berlin.de This is attributed to the lower surface energy of the (100) plane facets in methylammonium-based perovskites. acs.orgfu-berlin.de The use of dimethyl sulfoxide (DMSO) as a solvent also promotes preferred orientation by influencing the early stages of crystallization. acs.orgfu-berlin.de
Additives such as ethylammonium bromide (EABr) have been shown to improve the orientation of methylammonium tin iodide films. rsc.orgepfl.chuky.edu The addition of 5% this compound or formamidinium bromide to a methylammonium lead iodide perovskite layer can lead to more uniform morphologies by suppressing defects. researchgate.net Furthermore, the substrate itself can influence grain growth. A study on MAPbBr3 films deposited on various metals found that the average grain size increased linearly with the work function of the metal, ranging from 294 nm for aluminum to 850 nm for gold. iaea.org
Intermediate Phase Formation and Transformation (e.g., Mixed-Cation Intermediate Phases)
The crystallization of this compound and related perovskites often proceeds through the formation of intermediate phases, which can be crucial in dictating the quality of the final film. These intermediates can be solvated complexes or crystalline structures that transform into the final perovskite phase upon further processing, such as annealing.
The use of this compound as a volatile additive in the crystallization of the double perovskite Cs2AgBiBr6 provides a clear example. researchgate.net X-ray diffraction revealed that the methylammonium cation is introduced into the lattice at low temperatures, forming an organic/inorganic mixed-cation intermediate phase (Cs/MA mixed). researchgate.net During high-temperature annealing, the organic salt fully evaporates, and the intermediate phase transforms into the final all-inorganic double perovskite. researchgate.net
In other systems, the solvent plays a key role in forming solvate-intermediate phases. The crystallization of methylammonium lead iodide (MAPbI3) from solvents like DMSO, DMF, and N-methylpyrrolidone (NMP) clearly shows the formation of such intermediates at moderate temperatures. frontiersin.org These solvated phases are often thermodynamically favored, and their decomposition through solvent removal is required for the perovskite phase to form. frontiersin.org The addition of methylammonium lead bromide (MAPbBr3) to formamidinium lead iodide (FAPbI3) precursors also alters the crystallization pathway, leading to the formation of a mixture of the desired black perovskite phase and a non-perovskite yellow phase during spin coating, which then converts to the pure black phase upon annealing. mdpi.com
| System | Additive/Condition | Observed Intermediate Phase | Transformation Process |
| Cs2AgBiBr6 | This compound (MABr) | Cs/MA mixed-cation intermediate phase. researchgate.net | MABr evaporates during high-temperature annealing to form the all-inorganic perovskite. researchgate.net |
| FAPbI3 | Methylammonium lead bromide (MAPbBr3) | Mixture of black perovskite (α) and yellow non-perovskite (δ) phases. mdpi.com | The yellow phase gradually converts to the black phase during annealing. mdpi.com |
| CH3NH3PbI3 | Solvents (DMSO, DMF, NMP) | Solvate-intermediate phases. frontiersin.org | Decomposition of the intermediate through solvent removal is required for perovskite formation. frontiersin.org |
| CH3NH3PbI3 | Excess Methylammonium Iodide | Layered intermediates and low-dimensional perovskites. acs.org | Excess methylammonium iodide sublimes during film formation. acs.org |
Advanced Spectroscopic and Structural Characterization of Methylammonium Bromide Derived Perovskites
Structural Analysis Techniques
Structural analysis provides the foundational knowledge of the material's crystallography, morphology, and composition.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Orientation
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase purity of methylammonium (B1206745) bromide-based perovskites. XRD patterns of ground single crystals of methylammonium lead bromide (MAPbBr₃) consistently match the cubic perovskite structure (ICSD code 252415), confirming the purity of the crystalline phase. acs.orgresearchgate.net The diffraction peaks are characteristic of the cubic CH₃NH₃PbBr₃ perovskite structure. researchgate.net
The crystal structure of MAPbBr₃ is highly sensitive to temperature and pressure, undergoing several phase transitions. At high temperatures, it adopts a cubic phase with the space group Pm-3m. nih.govnih.gov As the temperature is lowered, it transitions to a tetragonal phase (space group I4/mcm) and then to a low-temperature orthorhombic phase (Pnma). nih.gov However, high-pressure studies using single-crystal XRD have revealed a different phase transition sequence. Under increasing pressure, MAPbBr₃ transitions from the initial cubic Pm-3m phase to an Im-3 phase at approximately 0.8 GPa, and subsequently to a polar Pmn2₁ phase at around 1.8 GPa. nih.gov This contradicts some earlier powder XRD studies that suggested a transition to a Pnma space group at 1.8 GPa. nih.gov These pressure-induced phase transitions significantly alter bond distances and angles within the crystal, which in turn influences the material's electronic band structure. nih.gov
Table 1: Pressure-Induced Phase Transitions in MAPbBr₃
| Pressure (GPa) | Crystal System | Space Group |
|---|---|---|
| Ambient | Cubic | Pm-3m |
| ~0.8 | Cubic | Im-3 |
| ~1.8 | Orthorhombic | Pmn2₁ |
This table summarizes the sequence of crystal structure phase transitions observed in MAPbBr₃ under high pressure, as determined by single-crystal X-ray diffraction. nih.gov
Scanning Electron Microscopy (SEM) for Surface Morphology and Grain Size Analysis
Scanning Electron Microscopy (SEM) is crucial for visualizing the surface morphology and analyzing the grain structure of perovskite thin films. SEM images reveal that the morphology of these films is highly dependent on preparation methods and the use of additives. For instance, the addition of MABr as an additive to CsPbBr₃ perovskite films leads to the formation of uniform and compact films with fewer pinholes compared to bare films. rsc.org The grain shapes can vary, with observations of flat, rounded, and pyramid-shaped crystals. rsc.orgresearchgate.net
The size of the crystal grains is a critical parameter influencing device performance, as larger grains generally lead to fewer grain boundaries, which can act as sites for charge recombination. rsc.orgresearchgate.net The grain size in MABr-containing perovskites can be engineered through additives. In one study, the grain size of CsPbBr₃ films was significantly influenced by the concentration of MABr. rsc.org
Table 2: Effect of MABr Additive on Perovskite Grain Size
| MABr Content | Average Grain Size (nm) |
|---|---|
| 0 mg (Bare) | 580 ± 53 |
| 5 mg | 489 ± 38 |
| 15 mg | 831 ± 65 |
| 25 mg | 763 ± 33 |
This interactive table shows the variation in average grain size of CsPbBr₃ perovskite films with different amounts of Methylammonium Bromide (MABr) additive, as estimated from SEM images. rsc.org
Atomic Force Microscopy (AFM) for Surface Roughness and Nanostructure Profiling
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional topographical information, making it an indispensable tool for quantifying surface roughness and profiling nanostructures on perovskite films. icspicorp.comebatco.com AFM can measure roughness down to the nanoscale, which is critical for applications in optoelectronics where smooth surfaces are often required. icspicorp.comescholarship.org
Studies on MAPbBr₃ crystals have used AFM to compare surface roughness under different synthesis conditions. For example, crystals grown using a specific surface engineering technique (DCM-0.2M) exhibited a higher root-mean-square (RMS) surface roughness compared to control samples (Control-1M). acs.org The control sample's bottom face showed step-like areas with an RMS roughness of 2.1 nm. acs.org The ability to precisely measure these nanoscale variations is essential for understanding how synthesis affects surface quality and, consequently, device performance. ebatco.comoamjms.eu
Table 3: Surface Roughness of MAPbBr₃ Crystals
| Sample | Scan Size (μm²) | RMS Roughness (nm) | Surface Feature |
|---|---|---|---|
| Control-1M | 5 x 5 | 2.1 | Step-like areas |
| DCM-0.2M | 5 x 5 | Higher than Control | Polycrystalline layer |
This table compares the Root-Mean-Square (RMS) surface roughness of MAPbBr₃ crystals prepared under different conditions, as measured by AFM. acs.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition and the chemical and electronic states of the elements within the top few nanometers of the material's surface. acs.org For MABr-derived perovskites, XPS is used to verify stoichiometry and identify chemical states by measuring the binding energies of core-level electrons. acs.org
Analysis of MAPbBr₃ crystals has shown that the elemental ratios on the surface can differ significantly from the bulk and can be altered by synthesis methods. acs.org For instance, one study found that control MAPbBr₃ crystals had Br/Pb and N/Pb ratios of 2.62 and 0.98, respectively, indicating a halide-deficient surface. acs.org In contrast, surface-engineered crystals were Br-rich and N-deficient, with Br/Pb and N/Pb ratios of 3.15 and 0.72, respectively. acs.org This surface compositional information is vital, as surface defects like halide vacancies can act as non-radiative recombination centers, impacting optoelectronic performance. acs.org XPS can also reveal compositional heterogeneity within single crystals, showing variations in elemental concentrations from the surface to the interior. acs.org
Table 4: Surface Elemental Ratios in MAPbBr₃ Crystals
| Sample | Br/Pb Ratio | N/Pb Ratio | Surface Characteristic |
|---|---|---|---|
| Control-1M | 2.62 | 0.98 | Halide-deficient |
| DCM-0.2M | 3.15 | 0.72 | Br-rich, N-deficient |
This table presents the elemental ratios on the surface of MAPbBr₃ crystals grown with different methods, determined via XPS analysis. acs.org
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Nanocrystal Imaging
Organic-inorganic hybrid perovskites, including those with this compound, are notoriously sensitive to electron beam irradiation, which has historically made atomic-resolution imaging with conventional Transmission Electron Microscopy (TEM) extremely challenging. nih.govmdpi.com Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as a powerful solution to this problem. By operating at very low temperatures, Cryo-TEM significantly suppresses irradiation damage, allowing for the characterization of these materials in their native states. nih.govjos.ac.cn
Using ultra-low-dose cryo-TEM imaging, researchers have successfully performed atomic-scale characterization of MAPbBr₃ nanoplatelets. nih.gov These studies have revealed the growth patterns of such materials, tracking their evolution from initially stacked slices with moiré fringes to perfect single-crystalline structures. nih.gov This technique has been crucial in identifying atomic-scale structures and defects that are not detectable by other methods and provides invaluable insights into the material's crystallinity and potential degradation pathways. nih.govjos.ac.cn The critical electron dose for imaging MAPbBr₃ at room temperature has been established, and cryo-EM techniques are essential for working within these limits to obtain high-resolution images without damaging the sample. nih.gov
Spectroscopic Probing of Electronic and Vibrational States
Spectroscopic techniques are employed to investigate the interaction of light with the material, revealing details about electronic energy levels and the vibrational modes of the crystal lattice.
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes within methylammonium lead halide perovskites. acs.orgnih.gov The vibrational spectra provide insight into the interplay between the organic methylammonium cation and the inorganic lead-bromide cage. acs.org Specific absorption peaks in the IR spectrum can be assigned to distinct vibrational modes of the methylammonium (MA⁺) cation. researchgate.net
Key vibrational modes identified in MAPbBr₃ and related compounds include the stretching and bending modes of the N-H and C-H bonds in the MA⁺ cation. The positions of the NH₃⁺ stretching vibrations are particularly informative, as they indicate the presence and strength of hydrogen bonding between the methylammonium cation and the bromide anions of the surrounding inorganic lattice. acs.orgnih.gov A shift in the frequency of these modes when changing the halide (from chloride to bromide to iodide) can be correlated with the extent of the interaction between the organic and inorganic components. researchgate.net For example, a shift to lower frequencies for most MA⁺ vibrational modes in the series Cl-Br-I has been observed. researchgate.net Furthermore, studies using transient absorption and time-domain Raman spectroscopy have identified coherent nuclear wave packets involving I-Pb-I bond bending and stretching, which are associated with the formation of polarons—localized charges stabilized by structural deformations. researchgate.net Low-temperature hyperspectral microscopy has also been used to reveal spatial inhomogeneities in the thin film emission of MAPbBr₃, distinguishing between regions dominated by exciton (B1674681) emission and those dominated by trap emission. nih.gov
Table 5: Selected Vibrational Modes in Methylammonium Perovskites
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3500 | Broad absorption (O-H stretch, indicates moisture) |
| 2958 / 2920 | Asymmetric and symmetric CH₃ stretching |
| 2921 / 2850 | Antisymmetric stretching of -CH₂ |
| 1458 / 1387 | Bending vibration of C-H |
This table lists key vibrational modes observed in the infrared spectra of methylammonium-based perovskites and their corresponding molecular motions. researchgate.net
Time-Resolved Photoluminescence (TRPL) for Radiative Recombination Studies
Time-Resolved Photoluminescence (TRPL) is a powerful technique for investigating the dynamics of excited charge carriers in this compound (MAPbBr₃) perovskites. By monitoring the decay of photoluminescence over time, insights into the radiative recombination processes of excitons and free charge carriers can be obtained.
In MAPbBr₃ single crystals, TRPL studies have been used to understand the dynamics of photoexcited charges across its different crystal phases (orthorhombic, tetragonal, and cubic). These studies reveal that at lower temperatures, the exciton yield increases at the expense of the free charge carrier generation yield. osti.govuni-koeln.deosti.gov The main emission band at around 550 nm is attributed to excitonic emission in all three phases. osti.gov
A key finding from TRPL measurements on MAPbBr₃ is the identification of different recombination pathways. In the cubic phase, a low-energy emission at approximately 580 nm and a second broad peak at 622 nm in the orthorhombic phase are suggested to originate from the radiative recombination of charges trapped in defect states with mobile countercharges. osti.govspringernature.com A kinetic model has been proposed to describe both the decay in conductivity and the slow rise of the TRPL signal, suggesting that charge carriers can become trapped at surface defects before radiatively recombining. osti.govuni-koeln.de
The analysis of TRPL decay is complex in perovskites due to the coexistence of multiple recombination mechanisms, including monomolecular and bimolecular processes. nih.govtudelft.nl In MAPbBr₃ films, it has been proposed that radiative recombination consists of both these pathways, potentially due to quantum confinement within nanosized subgrains. nih.gov By converting PL intensity into carrier density, transient PL results can be used to model the time evolution of carrier density, revealing processes like charge transfer between grains of different sizes. nih.gov For instance, in films with excess this compound, prolonged PL lifetimes are observed, indicating the passivation of defects. nih.gov
Table 1: TRPL Emission Peaks and Origins in MAPbBr₃ Perovskite
| Crystal Phase | Emission Wavelength (nm) | Proposed Origin |
|---|---|---|
| Orthorhombic | 550 | Excitonic Recombination osti.govuni-koeln.de |
| Orthorhombic | 622 | Recombination of trapped charges with mobile countercharges osti.govuni-koeln.de |
| Cubic | 546 | Excitonic Recombination uni-koeln.de |
| Cubic | 580 | Recombination of trapped charges with mobile countercharges osti.govuni-koeln.de |
Transient Absorption Spectroscopy (TAS) for Excited State Dynamics
Transient Absorption Spectroscopy (TAS) is an essential tool for probing the ultrafast dynamics of photoexcited states in this compound perovskites on femtosecond to picosecond timescales. nih.govorientjchem.org This technique involves exciting the sample with a pump pulse and monitoring the change in absorption of a subsequent probe pulse at various delay times.
Upon photoexcitation of MAPbBr₃, TAS reveals several key processes. A prominent feature is the ground-state bleach at approximately 534 nm, which corresponds to the depletion of the ground state population. nih.gov The rise of this signal, with a time constant of hundreds of femtoseconds, is indicative of the rapid cooling of hot carriers. nih.gov
The subsequent decay of the carrier population in the conduction band typically exhibits multi-component behavior. A fast decay component is often ascribed to phonon-assisted recombination, while a slower component is attributed to the recombination of free electrons and holes. nih.gov TAS can also identify absorptions from excited states. In MAPbBr₃, weak positive features at around 507 nm and 715 nm have been assigned to excited state absorptions arising from carriers and excitons, respectively. nih.gov
Furthermore, TAS is instrumental in studying charge transfer processes at interfaces. For instance, in a MAPbBr₃/c-TiO₂ structure, TAS can elucidate the effective extraction of electrons by the compact titanium dioxide layer. The electron transport time at this interface has been estimated to be approximately 0.68 ns. nih.gov The presence of shallow trap states can also be inferred from weak negative bands on the low-energy side of the band gap in TAS spectra. nih.gov
Table 2: Key Features in Transient Absorption Spectra of MAPbBr₃
| Wavelength (nm) | Feature | Physical Process | Timescale |
|---|---|---|---|
| ~534 | Negative (Bleach) | Ground-state bleaching / Carrier population | Rise: hundreds of fs; Decay: multi-component (ps to ns) |
| ~507 | Positive (Absorption) | Excited state absorption (carriers) | Ultrafast |
| ~715 | Positive (Absorption) | Excited state absorption (excitons) | Ultrafast |
Surface Photovoltage Spectroscopy for Excitonic and Charge Separation Processes
Detailed studies employing Surface Photovoltage Spectroscopy (SPS) specifically to investigate excitonic and charge separation processes in this compound-derived perovskites were not prominently featured in the reviewed literature. While the separation of charge carriers and excitonic behavior are extensively studied in MAPbBr₃, these investigations predominantly utilize other techniques such as time-resolved photoluminescence and transient absorption spectroscopy to probe these phenomena.
Raman Spectroscopy for Lattice Vibrations and Molecular Reorientation
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes within a material, making it highly suitable for studying the lattice dynamics and the behavior of the organic cation in this compound perovskites. The Raman spectrum of MAPbBr₃ is typically analyzed in different frequency regions, each corresponding to distinct vibrational origins.
The low-frequency region (below 200 cm⁻¹) is primarily associated with the lattice vibrations of the inorganic [PbBr₆]⁴⁻ octahedral framework. Modes in this region are sensitive to the tilting and stretching of the octahedra and show clear changes across phase transitions. For example, in MAPbBr₃, a mode at 58 cm⁻¹ shows a discontinuous decrease in its full width at half maximum (FWHM) during the cubic to tetragonal phase transition, indicating a change in the PbBr₆ tilts.
The intermediate and high-frequency regions (above 200 cm⁻¹) are dominated by the internal vibrational modes of the methylammonium (MA⁺) cation. These include C-N stretching (around 970 cm⁻¹), asymmetric bending of NH₃⁺ (around 1477 cm⁻¹), and CH₃ symmetric stretching (around 2962 cm⁻¹). The temperature dependence of these modes reveals insights into the reorientational motions of the MA⁺ cation. Changes in the wavenumber and width of these peaks are indicative of phase transitions, which are often associated with the slowing down or "freezing" of the cation's motion. For MAPbBr₃, clear anomalies in Raman spectra are observed near its phase transition temperatures of 236 K, 155 K, and 148 K.
Table 3: Selected Raman Modes in MAPbBr₃ and Their Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~58 | PbBr₆ lattice mode |
| 90-141 | Coupled librational and translational modes of MA⁺ with Pb-Br stretching |
| 328 | MA⁺ cage mode |
| 970 | C-N stretching |
| 1477 | Asymmetric bending of NH₃⁺ |
| 2962 | Symmetric stretching of CH₃ |
Nuclear Magnetic Resonance (NMR) for Molecular Dynamics and Structural Phases
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, element-specific technique for probing the local structure and dynamics of this compound perovskites. By studying different nuclei such as ¹H, ¹³C, ¹⁴N, and ²⁰⁷Pb, a comprehensive picture of the molecular dynamics of the MA⁺ cation and the structure of the inorganic framework can be developed.
¹H, ¹³C, and ¹⁴N NMR are particularly useful for understanding the behavior of the methylammonium cation. Studies on MAPbBr₃ have shown that while the chemical shifts of ¹H nuclei in the CH₃ and NH₃ groups remain constant with increasing temperature, the ¹³C chemical shifts vary near the tetragonal to cubic phase transition temperature (around 236 K). This indicates that the structural environment around the carbon atom changes during the phase transition. Similarly, ¹⁴N NMR spectra show a coalescence of two lines into one near the transition temperature, signifying a phase transition to a higher symmetry cubic phase.
²⁰⁷Pb NMR provides direct insight into the inorganic PbBr₆ octahedra. The chemical shift of ²⁰⁷Pb is highly sensitive to the local coordination environment and changes significantly near the phase transition, reflecting a change in the surroundings of the lead nuclei. Therefore, NMR studies have concluded that the phase transition mechanism in MAPbBr₃ involves changes in both the PbBr₆ octahedra and the C-N groups of the MA⁺ cations. In addition to structural information, NMR relaxation time measurements can quantify ion dynamics and activation energies for motion within the perovskite lattice.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) for Functional Group Analysis
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a valuable technique for identifying the functional groups present in this compound and its derived perovskites. This surface-sensitive technique allows for the analysis of solid powder samples with minimal preparation.
The FTIR spectrum of this compound features characteristic peaks that confirm the presence of the methylammonium cation. The compatibility of these peaks with those from commercial sources or literature values is an indication of the purity of the synthesized material. In the context of perovskite films, FTIR is used to verify the incorporation of the organic cation into the structure.
Key vibrational modes of the methylammonium cation observed in the FTIR spectra include the -NH stretching vibrations of the NH₃⁺ group, which appear as strong peaks typically in the range of 2900 to 3300 cm⁻¹. Other bands related to the NH₃⁺ rock and CH₃ bend can be observed in the 1200-1560 cm⁻¹ range. For instance, new bands emerging around 1460 cm⁻¹ (NH₃⁺) and 1250 cm⁻¹ (CH₃-NH₃⁺) can provide evidence for the formation of MAPbBr₃. The analysis of these vibrational modes, particularly the positions of the NH₃⁺ stretching vibrations, can also infer the extent of hydrogen bonding between the methylammonium cation and the bromide halides in the surrounding inorganic cage.
Ultrafast Carrier Generation and Hot Carrier Cooling
Upon photoexcitation with energies exceeding the material's bandgap, "hot" charge carriers (electrons and holes) are generated with excess kinetic energy. This process occurs on an extremely short timescale. In methylammonium lead bromide (CH3NH3PbBr3), the initial generation of these hot carriers is followed by a rapid cooling process. mq.edu.au Studies using ultrafast transient absorption spectroscopy have shown that the cooling of these hot carriers is a fast process, with a time constant of hundreds of femtoseconds. core.ac.ukresearchgate.netacs.org This rapid thermalization is a critical step, as it precedes other electronic processes. osti.gov
The cooling of hot carriers is primarily mediated by carrier-phonon scattering. d-nb.info However, at high carrier concentrations (around 10¹⁸ cm⁻³), a phenomenon known as the "hot-phonon bottleneck" can occur. d-nb.info This effect, arising from the suppression of the Klemens relaxation pathway for longitudinal optical phonons, can slow down the cooling process. d-nb.info At even higher concentrations (around 10¹⁹ cm⁻³), Auger heating can further reduce the cooling rates. d-nb.info The initial excitation carrier density plays a significant role, with densities below 5 × 10¹⁷ cm⁻³ typically resulting in cooling times of hundreds of femtoseconds or less. mdpi.com
The dynamics of hot carrier cooling in methylammonium lead bromide perovskites have been a subject of intense research due to their potential in hot-carrier solar cells, which aim to extract the excess energy of hot carriers before it is lost as heat. d-nb.infonih.gov
Charge Carrier Transport Mechanisms
The efficiency of charge extraction in a perovskite-based device is critically dependent on the transport of charge carriers to the respective electrodes. This transport is characterized by two key parameters: carrier mobility and diffusion length.
Charge carrier mobility (µ) quantifies how quickly an electron or hole can move through the material under the influence of an electric field. High mobility is desirable for efficient charge transport and collection. Studies on methylammonium lead bromide have reported a range of mobility values, which can be influenced by the material's phase, doping levels, and measurement techniques. nih.gov For instance, a study utilizing the light-induced transient current technique (L-TCT) and Monte Carlo simulations calculated a hole mobility of around 13 cm²V⁻¹s⁻¹. cuni.cz Other first-principles analyses have shown that mobility can span a range depending on the crystal phase and doping. nih.gov
| Material System | Carrier Type | Mobility (cm²V⁻¹s⁻¹) | Experimental/Theoretical | Reference |
| CH₃NH₃PbBr₃ | Hole | ~13 | Experimental (L-TCT) | cuni.cz |
| CH₃NH₃PbI₃ | Electron | 2.5 - 10 | Theoretical | nih.gov |
| CH₃NH₃PbI₃ | Hole | 5 - 12 | Theoretical | nih.gov |
| CH₃NH₃PbI₃₋ₓClₓ | Electron/Hole | 2 - 5 | Theoretical | nih.gov |
This table presents a selection of reported carrier mobility values for methylammonium-based perovskites. The values can vary significantly based on material preparation and characterization methods.
The carrier diffusion length (LD) is the average distance a charge carrier can travel from the point of generation until it recombines. A long diffusion length is crucial for ensuring that carriers reach the electrodes before being lost to recombination. The diffusion length is related to the carrier mobility (µ) and lifetime (τ) through the equation LD = √(Dτ), where D is the diffusion coefficient and is related to mobility by the Einstein relation (D = µkBT/q). escholarship.org
In single-crystal methylammonium lead tribromide microribbons, exceptionally long exciton diffusion lengths of up to 100 µm have been observed at temperatures below 140 K. escholarship.org This is significantly larger than the electron diffusion length of 1-5 µm reported in single-crystal MAPbBr₃. escholarship.org
| Material System | Carrier/Exciton | Diffusion Length (µm) | Temperature (K) | Reference |
| CH₃NH₃PbBr₃ Microribbon | Exciton | up to 100 | < 140 | escholarship.org |
| CH₃NH₃PbBr₃ Single Crystal | Electron | 1 - 5 | Not Specified | escholarship.org |
| CH₃NH₃PbI₃ | Charge Carrier | > 1 | Room Temperature | nih.gov |
This table highlights some reported carrier and exciton diffusion lengths in methylammonium-based perovskites, showcasing the long-range transport capabilities of these materials.
Recombination Pathways and Kinetics
In indirect bandgap semiconductors, or in materials with significant electron-phonon coupling, recombination can be mediated by phonons to conserve momentum. This phonon-assisted recombination can be a significant pathway for carrier loss. mq.edu.aucore.ac.uk In the context of methylammonium lead bromide, the decay of the carrier population in the conduction band has been observed to have a fast component that is attributed to phonon-assisted recombination. researchgate.netacs.org The interaction of excitons with phonons can lead to the appearance of phonon sidebands in emission spectra, which is a signature of this recombination process. aps.org The strength of this electron-phonon coupling can be influenced by the organic cation, which in turn affects the non-radiative recombination time. aps.org
Direct recombination of free electrons and holes is a fundamental process in semiconductors. In methylammonium lead bromide, a slower component in the decay of the carrier population is ascribed to free electron-hole recombination. mq.edu.aucore.ac.ukresearchgate.netacs.org This process is often radiative, leading to photoluminescence. The rate of this bimolecular recombination is dependent on the concentration of electrons and holes. Studies have shown that in hybrid perovskites, the bimolecular recombination rate can be an order of magnitude lower than in their tri-iodide counterparts. nih.gov The unique electronic band structure of these materials, which can have an indirect nature, may contribute to the slowing of this recombination process. aip.org
Charge Carrier Dynamics and Recombination Processes in Methylammonium Bromide Based Perovskites
Bimolecular and Defect-Assisted Recombination
In methylammonium (B1206745) bromide (MAPbBr₃) based perovskites, the recombination of charge carriers is a critical factor influencing device performance. This process can be broadly categorized into bimolecular recombination, which is an intrinsic process, and defect-assisted recombination, which is extrinsic and related to material imperfections.
Bimolecular recombination involves the direct recombination of a free electron and a free hole, and it is a fundamental loss mechanism in any semiconductor. In MAPbBr₃, the bimolecular recombination coefficient (k₂) has been a subject of study. For instance, in spin-coated layers of methylammonium lead bromide (MAPB), a second-order recombination process is observed, with a k₂ value of 5.5 × 10⁻⁹ cm³ s⁻¹. However, this value can be influenced by the material's morphology. Treatment with hypophosphorous acid (HPA) has been shown to increase the average grain size and reduce the total concentration of trap states, leading to a decrease in the k₂ value to 2.1 × 10⁻⁹ cm³ s⁻¹. It's important to note that non-radiative trap-mediated decay can also contribute to the second-order decay process. In some cases, a negative nonradiative bimolecular recombination coefficient has been reported, such as -2.12 × 10⁻⁷ cm⁻³ s⁻¹, which is indicative of an efficient transfer of free carriers from smaller grains to larger grains within the perovskite film. This transfer process can be enhanced by decreasing the size of the small grains, leading to a more negative coefficient of -4.01 × 10⁻⁷ cm⁻³ s⁻¹ in the larger grains.
Defect-assisted recombination, also
Defect Chemistry and Passivation Strategies in Methylammonium Bromide Perovskite Systems
Identification and Quantification of Intrinsic and Extrinsic Defects
Defects in MAPbBr₃ can be categorized as intrinsic (arising from the constituent elements, such as vacancies or interstitials) or extrinsic (caused by impurities). These defects disrupt the periodic potential of the crystal lattice, leading to the formation of localized electronic states.
The electronic states introduced by defects are often classified as shallow or deep traps, depending on their energy level relative to the band edges. Shallow traps are located close to the conduction or valence band and can temporarily localize charge carriers before they are thermally re-excited into the bands. Deep trap states, however, lie further from the band edges and act as powerful non-radiative recombination centers, significantly reducing carrier lifetime and diffusion lengths. acs.orgresearchgate.net
Several techniques are employed to characterize these trap states. Thermally Stimulated Current (TSC) and Deep-Level Transient Spectroscopy (DLTS) are powerful methods for probing the energetic depth and concentration of trap states. acs.org In spin-coated MAPbBr₃ layers, a high concentration of deep hole defect states, exceeding 10¹⁶ cm⁻³, has been identified, primarily located at or near grain boundaries. acs.orgresearchgate.net Time-resolved photoluminescence (TRPL) measurements also provide insight into the impact of trap states; their presence shortens carrier lifetimes by introducing non-radiative decay pathways. rug.nl The introduction of additives like hypophosphorous acid during film formation has been shown to reduce the concentration of deep trap states by an order of magnitude, from approximately 3.5 x 10¹⁶ cm⁻³ to 3.5 x 10¹⁵ cm⁻³, by increasing the average grain size and reducing the total surface area of grain boundaries. acs.org
Point defects can localize excitons and carriers, which may then recombine. acs.org Non-radiative recombination, in particular, shortens the photoluminescence decay time of free excitons and band-to-band recombination. acs.org
Point defects, such as vacancies, are among the most common and influential imperfections in the MAPbBr₃ lattice. First-principles density functional theory computations have identified vacancy defects as having low formation energies. osti.gov The most prevalent vacancies include methylammonium (B1206745) (VMA), lead (VPb), and bromine (VBr) vacancies.
Bromine Vacancies (VBr⁺) : These are often considered shallow defects. However, their presence can cause doping in the material. researchgate.net Halide-deficient MAPbBr₃ crystals can lead to defects from halide vacancies that act as non-radiative recombination centers. acs.orgnih.gov
Methylammonium Vacancies (VMA⁻) : Along with MA interstitials, these are identified as dominant charge-trapping defects in MAPbBr₃ crystals. researchgate.net While the activation energy for MA vacancies is significantly higher than for halide vacancies, making them less mobile, they still impact device performance. acs.orgnih.gov
Lead Vacancies (VPb²⁻) : These are also considered dominant charge-trapping defects within the crystal structure. researchgate.net
The relative concentration of these vacancies can be influenced by synthesis conditions. For example, using an excess of methylammonium bromide during crystal growth can reduce the concentration of both MA and Br vacancies. researchgate.net
| Defect Type | Role in MAPbBr₃ | Typical Concentration (cm⁻³) | Identification Method |
| Deep Hole Traps | Act as non-radiative recombination centers, reducing carrier lifetime. acs.orgresearchgate.net | > 10¹⁶ (in spin-coated films) acs.orgresearchgate.net | Time-Resolved Photoconductance acs.org |
| Bromine Vacancy (VBr⁺) | Can cause doping; acts as a non-radiative recombination center. researchgate.netnih.gov | Varies with synthesis conditions. | Positron Annihilation, Impedance Spectroscopy researchgate.net |
| Methylammonium Vacancy (VMA⁻) | Dominant charge-trapping defect. researchgate.net | Varies with synthesis conditions. | Positron Annihilation, Impedance Spectroscopy researchgate.net |
| Lead Vacancy (VPb²⁻) | Dominant charge-trapping defect. researchgate.net | Varies with synthesis conditions. | Positron Annihilation, Impedance Spectroscopy researchgate.net |
Extrinsic defects arise from the incorporation of foreign atoms or molecules into the perovskite lattice during synthesis or through environmental exposure. These impurities can introduce deep energy levels, or "mid-gap" states, that are highly detrimental to optoelectronic performance. For instance, the unintentional incorporation of methylamine (B109427) (CH₃NH₂) during MAPbBr₃ preparation can create defect states. dntb.gov.ua First-principles calculations have shown that interstitial methylamine can induce a shallow defect level near the highest occupied molecular orbital. dntb.gov.ua However, interactions between methylamine molecules and methylammonium cations can cause these defect states to move deeper into the bandgap. dntb.gov.ua
Defect Formation Energetics and Thermodynamics
The concentration of a particular defect in a crystal at thermal equilibrium is determined by its formation energy (or enthalpy) and the entropy of the system. researchgate.net Defects with lower formation energies are more likely to be present in higher concentrations.
Computational studies based on density functional theory are instrumental in determining the relative formation energies of various point defects in MAPbBr₃. osti.gov These studies have shown that vacancy defects and the Pb-on-MA antisite defect are among the lowest energy native defects. osti.gov
The thermodynamics of MAPbBr₃ formation and stability are distinct from its iodide-based counterpart, MAPbI₃. The Gibbs free energy of formation for MAPbBr₃ from its binary halide precursors (MABr and PbBr₂) is lower than that of MAPbI₃, suggesting MAPbBr₃ is the more thermodynamically stable phase when both bromide and iodide ions are present. researchgate.net A key factor in the enhanced stability of MAPbBr₃ is the higher energy required to form bromide vacancies compared to iodide vacancies in MAPbI₃. nih.gov This higher formation energy reduces the equilibrium concentration of bromide vacancies, which in turn suppresses ion migration—a major degradation pathway in perovskite materials. nih.gov
The addition of certain molecules can alter both the thermodynamics and kinetics of crystal growth. Formic acid, for example, has been shown to decrease the solubility of MAPbBr₃ in dimethylformamide, shifting the thermodynamic equilibrium toward crystallization. nsf.govacs.orgosti.gov This modulation of the solution chemistry can influence the distribution and density of defects in the final crystal. nsf.govacs.org
| Defect Property | Observation in this compound Systems |
| Relative Formation Energy | Vacancy defects and Pb-on-MA antisite defects have low formation energies. osti.gov |
| Bromide Vacancy Formation | The energy to form bromide vacancies is higher than for iodide vacancies in MAPbI₃. nih.gov |
| Thermodynamic Stability | The Gibbs free energy of formation is lower for MAPbBr₃ than for MAPbI₃. researchgate.net |
| Kinetic Modulation | Additives like formic acid can alter solubility and crystal growth kinetics, impacting defect distribution. nsf.govacs.org |
Passivation Approaches for Surface and Bulk Defects
To counteract the negative effects of defects, various passivation strategies have been developed. Passivation involves treating the perovskite material with specific chemical agents that can heal defects by either coordinating with undercoordinated ions or by filling vacancies, thereby removing the associated trap states from the bandgap.
A wide range of molecules has been explored for the chemical passivation of both surface and bulk defects in MAPbBr₃ and related perovskite systems.
Organic Molecules: Large organic ammonium (B1175870) halides are particularly effective passivating agents. These molecules can neutralize defects at grain boundaries and on the surface of the perovskite film. nih.gov
Benzylamine : This molecule has been shown to permanently passivate surface trap states in MAPbBr₃ single crystals. rug.nl The treatment leads to the replacement of surface methylammonium cations with benzylammonium, forming a thermodynamically stable two-dimensional (2D) (BA)₂PbBr₄ perovskite layer on the surface of the 3D crystal. rug.nl This 2D capping layer effectively passivates the surface and enhances photoluminescence and charge carrier lifetimes. rug.nl
Piperazine dihydriodide (PZDI) : Characterized by an alkyl core and an electron-rich terminal, PZDI is effective at mitigating both surface and bulk defects. researchgate.netrepec.orgdntb.gov.uanih.gov Its bifunctional nature allows for strong surface adsorption, which attenuates defect densities and suppresses ion migration. researchgate.netrepec.org
Phenethylammonium (PEA⁺) : This cation is used to effectively passivate grain boundary defects in mixed-cation perovskite films, leading to reduced charge recombination and improved device performance and stability. researchgate.net
Methylhydrazine Iodide (MHyI) : Used in a post-treatment strategy, MHyI can coordinate with dangling bonds on the perovskite surface, effectively passivating defects arising from halide or organic cation vacancies and suppressing non-radiative recombination. mdpi.com
n-Butylammonium (BA⁺) : This is one of the most widely used spacer cations for forming 2D perovskite layers that mitigate defect states and also act as a barrier against moisture. nih.gov
Inorganic Molecules: While organic molecules are widely used, inorganic compounds can also serve as effective passivating agents.
Potassium Passivation : The introduction of potassium ions has been shown to maximize and stabilize luminescence from halide perovskites by passivating defects.
Ozone (O₃) : Ozone was found to be capable of permanently passivating the surface of CH₃NH₃PbBr₃ by forming coordinate covalent bonds with undercoordinated lead atoms at the surface. rug.nl
The table below summarizes several chemical passivation agents and their observed effects on perovskite systems.
| Passivation Agent | Type | Mechanism of Action | Observed Effect |
| Benzylamine | Organic | Forms a 2D (BA)₂PbBr₄ layer on the 3D crystal surface. rug.nl | Enhanced photoluminescence and charge carrier lifetimes. rug.nl |
| Piperazine dihydriodide (PZDI) | Organic | Mitigates surface and bulk defects through strong surface adsorption. researchgate.netrepec.org | Improved carrier extraction, attenuated defect densities. researchgate.netrepec.org |
| Phenethylammonium (PEA⁺) | Organic | Passivates grain boundary defects. researchgate.net | Reduced charge recombination, improved performance and stability. researchgate.net |
| Methylhydrazine Iodide (MHyI) | Organic | Coordinates with dangling bonds on the perovskite surface. mdpi.com | Suppressed non-radiative recombination. mdpi.com |
| Ozone (O₃) | Inorganic | Forms coordinate covalent bonds with undercoordinated surface lead atoms. rug.nl | Permanent passivation of surface trap states. rug.nl |
Surface Engineering Techniques for Defect Reduction
One effective approach involves the in situ growth of a polycrystalline methylammonium lead tribromide (MAPbBr₃) film on top of bulk single crystals. nih.govnih.govacs.org This technique results in a passivating layer that reduces surface defect density, as confirmed by time-resolved photoluminescence and electrical measurements. nih.govnih.govacs.org X-ray detectors fabricated from these surface-engineered crystals have demonstrated a nearly five-fold improvement in sensitivity compared to their bare counterparts. nih.govnih.govacs.org The surfaces of these engineered crystals are observed to be bromine-rich and nitrogen-deficient, which contributes to their enhanced emissive properties and reduced defect concentration. acs.org
Another widely used strategy is the application of large organic spacer cations to form a two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This creates a 2D/3D heterostructure that effectively passivates surface defects. For instance, the use of octylammonium bromide (OABr) as a passivation layer has been shown to reduce non-radiative recombination and improve the interface with the hole transport layer. aip.org This surface treatment led to an enhanced power conversion efficiency (PCE) from 20.26% for the control device to 21.40% for the passivated device, primarily due to an increase in the open-circuit voltage (Voc) of 40 mV. aip.org Similarly, other organic molecules like imidazolium bromides can passivate iodide vacancies and under-coordinated Pb²⁺ defects at the perovskite interface. rsc.org This approach not only boosts efficiency but also significantly enhances the device's long-term stability against humidity. rsc.org
The choice of the organic molecule and its functional groups is crucial. Studies on various ammonium halides have shown that the length of the alkyl chain can impact the electron-blocking ability and humidity resistance of the passivation layer. psecommunity.org For example, a certified stabilized PCE of 22.9% was achieved for perovskite solar cells treated with octylammonium iodide (OAI), which also showed enhanced long-term stability under high humidity conditions. psecommunity.org The introduction of fluorine-rich 2D layers has also demonstrated outstanding humidity stability while achieving efficiencies over 22%. psecommunity.org These surface reconstruction techniques effectively reduce defect sites at grain boundaries and surfaces, leading to increased carrier lifetimes and higher open-circuit voltages. rsc.org
Table 1: Impact of Surface Engineering on Perovskite Solar Cell Performance
| Passivation Agent | Perovskite System | Control PCE (%) | Passivated PCE (%) | Key Improvement |
| Octylammonium Bromide (OABr) | Not Specified | 20.26 | 21.40 | Increased Voc by 40 mV, reduced non-radiative recombination aip.org |
| 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr) | FAPbI₃ | Not Specified | 25.30 | Passivated iodide vacancies, enhanced humidity resistance rsc.org |
| Octylammonium Iodide (OAI) | Not Specified | Not Specified | 22.90 (certified) | Enhanced long-term stability under 85% relative humidity psecommunity.org |
| Pentafluorophenylethylammonium iodide (FEAI) | 3D Perovskite | Not Specified | >22.00 | Outstanding humidity stability psecommunity.org |
Cation Doping for Trap Healing
In addition to surface treatments, modifying the bulk properties of the this compound perovskite through cation doping is a powerful strategy for "healing" intrinsic point defects and reducing trap states. This compositional engineering approach involves introducing small amounts of different cations into the perovskite lattice, which can improve crystallinity, passivate defects, and enhance charge carrier dynamics.
Alkali metal cations, such as potassium (K⁺) and rubidium (Rb⁺), have been investigated as dopants. At an optimal doping level of 5%, potassium cations have been shown to significantly improve the photovoltaic properties of methylammonium lead triiodide perovskites by promoting crystallinity, reducing strain, and decreasing trap states. researchgate.net This leads to a boost in all key photovoltaic parameters.
Doping with alkaline-earth metals has also proven effective. A systematic study of magnesium (Mg²⁺), calcium (Ca²⁺), strontium (Sr²⁺), and barium (Ba²⁺) as partial replacements for lead (Pb²⁺) found that Ba²⁺ was the most suitable. rsc.org At an optimal doping concentration of 3.0 mol%, barium-doped perovskite solar cells exhibited an increase in PCE from 11.8% to 14.0%, with champion devices reaching 14.9%. rsc.org The inclusion of Ba²⁺ improved the crystal structure, surface morphology, and charge carrier dynamics of the perovskite film. rsc.org
Furthermore, doping with trivalent cations like antimony (Sb³⁺) and europium (Eu³⁺) at the 'B site' (the lead site) can improve the quality and stability of perovskite films. researchgate.net Very small quantities of Sb³⁺ were found to enhance the stability of perovskite solar cells. researchgate.net Theoretical and experimental studies suggest that dopants can heal deep trap states created by lead and iodine vacancies. researchgate.netcam.ac.uk For example, the introduction of a small amount of chlorine can effectively heal these defects. researchgate.netcam.ac.uk The dynamic rotation of the methylammonium cations themselves can also play a role in healing defects in response to point charges. researchgate.netcam.ac.uk By carefully selecting dopants, it is possible to minimize lattice microstrain and suppress ion migration, which is a key factor in device degradation. nih.gov
Table 2: Effect of Cation Doping on Perovskite Solar Cell (PSC) Properties
| Dopant Cation | Doping Level | Perovskite System | Effect on Properties | Resulting PSC Performance |
| Barium (Ba²⁺) | 3.0 mol% | Methylammonium Lead Halide | Improved crystal structure and surface morphology rsc.org | PCE increased from 11.8% to 14.0% rsc.org |
| Potassium (K⁺) | 5% | Methylammonium Lead Triiodide | Promoted crystallinity, reduced strain and trap states researchgate.net | Significant improvement in all photovoltaic parameters researchgate.net |
| Antimony (Sb³⁺) | Small quantities | Mixed Halide Perovskite | Improved film quality researchgate.net | Enhanced stability of solar cells researchgate.net |
| Chlorine (Cl⁻) | Tiny amount | MAPbI₃ | Healed deep trap states from lead and iodine vacancies researchgate.netcam.ac.uk | Not specified |
Computational and Theoretical Investigations of Methylammonium Bromide Perovskites
First-Principles Density Functional Theory (DFT) Calculations
First-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for investigating the intrinsic properties of methylammonium (B1206745) bromide perovskites at the atomic level. reading.ac.uknjit.edu These calculations provide fundamental insights into the material's structural stability and properties. reading.ac.uk DFT has been widely used to calculate structural, electronic, vibrational, and magnetic properties of solids with considerable accuracy. reading.ac.uk
Electronic Structure and Band Alignment Studies
DFT calculations have been crucial in understanding the electronic band structure of methylammonium lead bromide (MAPbBr₃) perovskites. The valence band maximum (VBM) is typically formed by the antibonding hybridization of the lead (Pb) s and bromine (Br) p orbitals, while the conduction band minimum (CBM) is dominated by the antibonding π interaction of Pb p and Br p orbitals. researchgate.net The organic methylammonium cation is known to influence the electronic properties of the perovskite. isaacpub.org
The band gap of MAPbBr₃ is a critical parameter for its optoelectronic applications. nih.gov DFT calculations, supported by experimental observations, show that the band gap is sensitive to the crystal structure. For instance, the transition from the cubic to the tetragonal phase, caused by the rotation of the PbBr₆ octahedra, leads to an increase in the bandgap. nih.gov Under pressure, photoluminescence measurements indicate a narrowing of the band gap in the cubic phase. acs.org DFT calculations help to understand this evolution of the band gap as a function of pressure. acs.org
Different DFT functionals can yield varying results for the band gap. For example, in mixed-halide perovskites, the calculated band gap was found to increase with higher chlorine concentration, with values ranging from 1.53 to 1.93 eV using the Perdew–Burke–Ernzerhof (PBE) potential and 2.23 to 2.90 eV with the modified Becke-Johnson generalized gradient approximation (mBJ–GGA) potential, the latter showing better agreement with experimental values. researchgate.net
Table 1: Calculated Electronic Properties of Methylammonium Lead Halide Perovskites
| Property | Method | Value | Reference |
| Band Gap (MAPbBr₃) | DFT | ~2.3 eV (ambient) | acs.org |
| Band Gap (MAPbI₃) | optB86b+vdWDF | 1.74 eV | universepg.com |
| Band Gap (FAPbI₃) | DFT | 1.40 eV | isaacpub.org |
| Band Gap (FAPbBr₃) | DFT | 1.65 eV | isaacpub.org |
| Band Gap (FAPbCl₃) | DFT | 2.02 eV | isaacpub.org |
Note: FAPbX₃ (Formamidinium Lead Halide) is included for comparison to highlight the influence of the organic cation on the electronic properties.
Defect Energetics and Transition Levels
DFT computations have been employed to investigate the energetics of point defects in methylammonium lead bromide perovskites, which are crucial for understanding their optoelectronic properties and long-term stability. osti.gov Studies have identified that vacancy defects and the substitution of a methylammonium (MA) cation by a lead (Pb) atom (a Pb-on-MA anti-site defect) are among the lowest energy native defects. osti.gov
In the broader context of methylammonium lead halide perovskites, while low-energy defects in iodine-based systems tend to create shallow transition levels, bromine or chlorine vacancy defects can form deep levels, which can act as non-radiative recombination centers. osti.gov The inclusion of long-range van der Waals interactions in DFT functionals is essential for accurate calculations of defect formation energies. aps.org
The dynamic nature of the perovskite lattice has a significant impact on defect energetics. The energy level of a bromine vacancy, for instance, is not static but can fluctuate by as much as 1 eV on a picosecond timescale at room temperature. arxiv.org This fluctuation is correlated with the distance between the neighboring lead atoms. arxiv.org
Table 2: Common Point Defects in Methylammonium Lead Halide Perovskites and their Characteristics
| Defect Type | Description | Energy Level | Impact |
| Halogen Vacancy (e.g., VBr) | A missing bromine atom from the lattice. | Can form deep levels. osti.gov | Can act as non-radiative recombination centers. acs.org |
| MA Vacancy (VMA) | A missing methylammonium cation. | Low formation energy. | Influences material stability. |
| Pb Vacancy (VPb) | A missing lead atom. | Dominant defect in some cases. aps.org | Affects electronic properties. |
| Interstitials (e.g., MAi, Ii) | Atoms or molecules in non-lattice positions. | Can have low formation energies. aps.org | Can influence charge carrier scattering. |
| Anti-site Defects (e.g., PbMA) | A lattice site occupied by a different type of atom. | Low energy native defect. osti.gov | Alters the local electronic structure. |
Ab Initio Molecular Dynamics Simulations for Lattice Dynamics and Molecular Reorientation
Ab initio molecular dynamics (AIMD) simulations provide a powerful framework for studying the finite-temperature dynamics of the crystal lattice and the reorientational motion of the methylammonium cations in MAPbBr₃. chemrxiv.orgaps.orgresearchgate.net These simulations have been instrumental in elucidating the coupling between the organic and inorganic sublattices. chemrxiv.org
At room temperature, the methylammonium molecules in MAPbBr₃ are not static but undergo rotational motion. aps.org AIMD simulations have revealed that at room temperature, the rotations of neighboring molecules are correlated, with the inorganic lead-bromide cage acting as a mediator for this collective motion. aps.org This dynamic disorder is a key feature of hybrid perovskites. chemrxiv.org
The lattice dynamics, which involve the vibrations of the lead-halide sublattice, play a crucial role in screening charge carriers and influencing exciton (B1674681) binding energies. acs.orgnih.gov The dynamic response of the lattice directly contributes to the dielectric environment experienced by charge carriers. acs.org AIMD simulations have also been used to investigate the behavior of MAPbBr₃ under pressure, revealing pressure-induced phase transitions involving the confinement of the MA orientational fluctuations. chemrxiv.org Furthermore, these simulations are valuable for understanding the initial stages of degradation at interfaces, for example, by studying the interaction of the perovskite surface with water molecules. cnr.itunibas.it
Modeling of Degradation Pathways and Mechanisms
Computational modeling has been essential in uncovering the complex degradation pathways of methylammonium halide-based perovskites. acs.orgresearchgate.netnih.gov A significant finding is that the commonly assumed degradation route into methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr) may not be the ultimate thermodynamic pathway in a closed system. acs.orgnih.govacs.org
Metadynamics calculations have revealed an alternative degradation pathway leading to the formation of methyl bromide (CH₃Br) and ammonia (B1221849) (NH₃). acs.orgnih.gov This latter pathway is considered the more detrimental and irreversible route of degradation. acs.org The relative stability of bromide-based perovskites compared to their iodide counterparts has been attributed to two factors: the lower Brønsted-Lowry acidity of HBr compared to hydroiodic acid (HI), and the higher nucleophilic character of methylamine compared to ammonia. acs.orgnih.gov This higher nucleophilicity causes methylamine molecules to remain preferentially attached to the perovskite surface. acs.orgnih.gov
The degradation process is also influenced by environmental factors. For instance, the organic precursor, methylammonium iodide (MAI), has been shown to be unstable under ambient conditions, degrading over time due to photooxidation. rsc.org The perovskite material itself can decompose into lead iodide (PbI₂) over several weeks under ambient conditions. rsc.org
Table 3: Proposed Degradation Pathways for Methylammonium Halide Perovskites (MAPbX₃)
| Pathway | Reactants | Products | Reversibility | Significance | Reference |
| Kinetic Route | MAPbX₃ | CH₃NH₂ + HX | Reversible | Often considered the initial degradation step. | acs.org |
| Thermodynamic Route | MAPbX₃ | CH₃X + NH₃ | Irreversible | The more detrimental and ultimate degradation pathway in a closed system. | acs.org |
Machine Learning Approaches in Predicting Material Properties and Defect States
Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of perovskite materials by efficiently predicting their properties. researchgate.netelsevierpure.commdpi.com Given the vast compositional space of perovskites, ML models can screen a large number of candidate structures far more rapidly than traditional first-principles calculations. researchgate.netelsevierpure.com
Convolutional neural networks and other ML algorithms have been trained on datasets generated from DFT calculations to predict key properties of halide perovskites. researchgate.netelsevierpure.comacs.org These properties include structural parameters like lattice constants and octahedral tilt angles, as well as electronic properties such as the band gap. researchgate.netelsevierpure.com For instance, hierarchical ML models have achieved high fidelity in predicting these properties, with root-mean-square errors as low as 0.01 Å for lattice constants and 0.02 eV for the bandgap. researchgate.netelsevierpure.com
Machine learning models have also been used to predict the formation energy and thermodynamic stability of perovskites. nih.gov By identifying the most important elemental properties that correlate with the band gap, ML techniques can guide the synthesis of new perovskite compositions with desired optoelectronic characteristics. acs.org
Thermodynamic Stability Calculations
The thermodynamic stability of methylammonium lead bromide is a critical factor for its long-term application. pnas.org Both experimental and theoretical methods have been used to assess its stability.
Direct calorimetric measurements have been performed to determine the heats of formation of methylammonium lead halide perovskites from their binary constituents (methylammonium halide and lead halide). pnas.orgnih.gov These studies revealed that the formation enthalpy for MAPbBr₃ is weakly positive (6.69 ± 1.41 kJ/mol), indicating that it is thermodynamically unstable with respect to decomposition into methylammonium bromide and lead bromide, even in the absence of environmental factors like moisture or light. pnas.orgnih.gov The thermodynamic stability of these materials decreases in the order MAPbCl₃ > MAPbBr₃ > MAPbI₃. pnas.orgnih.gov
DFT calculations have also been used to investigate the thermodynamic stability of these perovskites. arxiv.orgresearchgate.net These calculations support the experimental findings, showing that the stability is influenced by the halide ion. researchgate.net The Goldschmidt tolerance factor, a geometric parameter, has been suggested as a potential guide for enhancing the stability of hybrid perovskites by optimizing the geometric match of the constituent ions. pnas.orgnih.gov
Table 4: Enthalpies of Formation of Methylammonium Lead Halide Perovskites from their Binary Constituents
| Compound | Experimental Formation Enthalpy (kJ/mol) | Calculated Tolerance Factor | Thermodynamic Stability | Reference |
| MAPbI₃ | 34.50 ± 1.01 | 0.91 | Unstable | nih.gov |
| MAPbBr₃ | 6.69 ± 1.41 | 0.93 | Marginally Unstable | pnas.orgnih.gov |
| MAPbCl₃ | -9.03 ± 0.68 | 0.94 | Stable | pnas.orgnih.gov |
Stability Mechanisms and Environmental Resilience of Methylammonium Bromide Perovskites
Degradation Pathways Under Environmental Stressors
Methylammonium (B1206745) bromide (MABr) based perovskites, while promising, are susceptible to degradation when exposed to various environmental factors. Understanding these degradation pathways is crucial for developing strategies to enhance their long-term stability. The primary environmental stressors include moisture, heat, light, and oxygen.
Moisture and Humidity Induced Degradation
The presence of moisture is a significant factor in the degradation of methylammonium lead halide perovskites. rsc.org These materials are susceptible to chemical decomposition because they contain hygroscopic ammonium (B1175870) and Pb(II) salts. rsc.org When exposed to humidity, the perovskite structure can undergo a reversible hydration process, forming hydrated perovskite phases. rsc.org However, this process often precedes irreversible decomposition.
The degradation mechanism involves the interaction of water molecules with the perovskite lattice. This interaction can facilitate the decomposition of the material back into its precursors, namely lead bromide (PbBr₂) and a solution of methylammonium bromide (CH₃NH₃Br). rsc.orgosti.gov The reaction can be summarized as follows:
CH₃NH₃PbBr₃ (s) + H₂O ↔ [CH₃NH₃⁺ + Br⁻] (aq) + PbBr₂ (s)
In high humidity environments (approaching 100% relative humidity), this degradation is accelerated, leading to the formation of crystalline PbBr₂ and an aqueous solution of this compound. osti.gov This fundamentally alters the material's charge transport characteristics. osti.gov The process is believed to occur through a delamination where the organic methylammonium cations leave their sites within the perovskite crystal structure. osti.gov
| Stressor | Effect on this compound Perovskite | Resulting Products |
| High Humidity | Reversible formation of hydrated phases and irreversible decomposition. | Lead Bromide (PbBr₂), Aqueous this compound (CH₃NH₃Br) |
Thermal Decomposition Mechanisms
Thermal stress is another critical factor affecting the stability of this compound perovskites. The organic methylammonium (MA⁺) cation is particularly volatile and is often the weak link in the structure at elevated temperatures. The decomposition process can follow multiple pathways, primarily involving the release of volatile species.
Two main degradation routes have been identified:
Decomposition into Methylamine (B109427) and Hydrogen Bromide : This is a widely recognized pathway where the perovskite decomposes into lead bromide, methylamine (CH₃NH₂), and hydrogen bromide (HBr). acs.orgnih.gov CH₃NH₃PbBr₃ (s) → PbBr₂ (s) + CH₃NH₂ (g) + HBr (g)
Decomposition into Methyl Bromide and Ammonia (B1221849) : A second, often overlooked, pathway involves the formation of methyl bromide (CH₃Br) and ammonia (NH₃). acs.orgnih.govnii.ac.jp This route is considered an authentic degradation pathway as the products cannot easily react back to reform the this compound salt. acs.orgnii.ac.jp CH₃NH₃PbBr₃ (s) → PbBr₂ (s) + CH₃Br (g) + NH₃ (g)
Research indicates that at lower operational temperatures (around 70°C), the degradation of methylammonium lead bromide (MAPbBr₃) primarily releases methylamine and HBr. acs.org Studies on MAPbBr₃ single crystals show that while the structure is preserved up to 90°C, the inorganic framework begins to disintegrate above 210°C, with decomposition into PbBr₂ occurring by 240°C. mdpi.com
| Temperature Range | Observed Effect on MAPbBr₃ | Primary Gaseous Products |
| ~70°C | Onset of degradation | CH₃NH₂, HBr acs.org |
| > 210°C | Disintegration of inorganic framework | - |
| ~240°C | Decomposition into lead bromide | CH₃NH₂, HBr, CH₃Br, NH₃ mdpi.com |
Metadynamics calculations suggest that bromide-based perovskites exhibit better thermal stability compared to their iodide counterparts. nih.gov This enhanced stability is attributed to the lower Brönsted-Lowry acidity of HBr compared to HI and the higher nucleophilic character of methylamine, which keeps it preferentially attached to the perovskite surface. nih.gov
Photo-Degradation Processes
Illumination, especially in the ultraviolet range, can induce degradation in perovskite materials. For methylammonium lead halides, photo-degradation involves the decomposition of the lead halide component itself. nii.ac.jprsc.org Upon light exposure, particularly under vacuum, the perovskite film can change color, for instance from yellow to dark grey, which is indicative of the formation of metallic lead (Pb⁰). rsc.org
The process is believed to be initiated by the generation of excitons (electron-hole pairs) upon light absorption. These excitons can react, leading to the reduction of lead ions (Pb²⁺) to metallic lead (Pb⁰) and the oxidation of halide ions. nii.ac.jprsc.org This results in the formation of metallic lead and the release of halogen gas (e.g., Br₂), leaving behind vacancies in the crystal lattice. nii.ac.jp The presence of excess PbI₂ (in iodide-based systems, with analogous behavior expected for bromide) can also undergo decomposition under light, further compromising stability. rsc.org
Oxygen and Air Sensitivity
The combination of light and oxygen is particularly detrimental to the stability of methylammonium lead halide perovskites. researchgate.netsemanticscholar.org This combination can become the primary degradation pathway under operational conditions. researchgate.netsemanticscholar.org
The degradation mechanism is initiated by the transfer of photoexcited electrons from the perovskite to molecular oxygen (O₂), generating superoxide (B77818) (O₂⁻) radicals. researchgate.netnih.govelsevierpure.com These highly reactive superoxide species then attack the perovskite structure. Specifically, the superoxide acts to deprotonate the methylammonium (CH₃NH₃⁺) cation. elsevierpure.com This initial step triggers the complete breakdown of the perovskite, yielding products such as methylamine, lead halide, and halogen gas. nih.govelsevierpure.com
CH₃NH₃PbBr₃ + O₂ (light) → O₂⁻ (superoxide) O₂⁻ + CH₃NH₃PbBr₃ → Degradation Products (PbBr₂, CH₃NH₂, Br₂, H₂O) elsevierpure.com
While partial bromide substitution in iodide-based perovskites does not significantly enhance stability against this combined effect, pure methylammonium lead bromide (CH₃NH₃PbBr₃) films show much greater stability. researchgate.net In these bromide-only films, while charge carriers are still quenched by oxygen to form superoxide, this superoxide does not proceed to degrade the crystal structure as readily as in iodide-containing perovskites. researchgate.net
Strategies for Enhanced Stability
To overcome the inherent instabilities of this compound perovskites, significant research has focused on modifying the material's composition. These strategies aim to create a more robust crystal structure that can better withstand environmental stressors.
Compositional Engineering (e.g., Mixed-Halide and Mixed-Cation Perovskites)
Compositional engineering is a primary strategy for enhancing the stability of perovskite materials. researchgate.netrsc.org This involves substituting the ions at the A-site (methylammonium), B-site (lead), or X-site (bromide) of the ABX₃ perovskite structure.
Mixed-Cation Perovskites : Replacing some of the volatile methylammonium (MA⁺) cations with other cations has proven to be an effective method for improving thermal and structural stability. mdpi.com Common substitutes include the larger organic cation formamidinium (FA⁺) and the inorganic cation cesium (Cs⁺). mdpi.commorressier.com
Formamidinium (FA⁺) : Incorporating FA⁺ can lead to a more stable crystal structure. researchgate.net
Cesium (Cs⁺) : The inclusion of the inorganic Cs⁺ cation is particularly effective at enhancing thermal stability and helps to stabilize the desired perovskite crystal phase. researchgate.netmdpi.commdpi.com
Triple-cation compositions utilizing a mix of Cesium, Methylammonium, and Formamidinium (Cs/MA/FA) have been shown to significantly improve both performance and robustness against heat and moisture. morressier.commdpi.com The incorporation of these different-sized cations helps to optimize the Goldschmidt tolerance factor, a key indicator of a stable perovskite crystal structure. mdpi.com
Mixed-Halide Perovskites : Mixing bromide with other halides, such as iodide (I⁻) or chloride (Cl⁻), can also enhance stability. While pure methylammonium lead iodide is known for its instability, partially substituting iodide with bromide to create mixed-halide MAPb(I₁₋ₓBrₓ)₃ perovskites can improve phase stability and fine-tune the material's electronic properties for better performance. researchgate.net Research comparing various dopants found that formamidinium cations imparted the best moisture resistance. acs.org
| Engineering Strategy | Example Composition | Primary Stability Enhancement |
| Mixed-Cation | (FA/MA)PbBr₃ | Improved structural stability researchgate.net |
| Mixed-Cation | (Cs/MA)PbBr₃ | Enhanced thermal stability researchgate.netmdpi.com |
| Triple-Cation | (Cs/FA/MA)Pb(Br/I)₃ | Enhanced structural, thermal, and moisture stability morressier.commdpi.com |
| Mixed-Halide | MAPb(Br/I)₃ | Improved phase stability researchgate.net |
By creating these more complex, engineered compositions, the resulting perovskite materials exhibit enhanced resilience to degradation, paving the way for more durable and commercially viable applications. morressier.com
Interface Stabilization through Passivation Layers
Defects at the surface and grain boundaries of perovskite films are primary sites for non-radiative recombination, which can degrade device performance and stability. ossila.com Passivation layers are thin coatings applied to the perovskite surface to mitigate these defects and protect the material. ossila.com This strategy can involve chemical interactions to fill trap states or the formation of a physical barrier. ossila.com
A variety of materials have been explored for the passivation of perovskite layers. These include small organic molecules, polymers, and inorganic compounds. ossila.com Lewis bases, for instance, can bind to uncoordinated halide anions, which act as electron traps, thereby reducing recombination. ossila.com Organic halide salts such as phenylethylammonium bromide (PEABr) have been used to passivate the surface of MAPbBr3 single crystals, leading to suppressed ion migration, stronger photoluminescence (PL) intensity, and extended PL lifetime. acs.org
Polymers like poly(ethylene glycol) diacrylate (PEGDA) have also been employed as passivation layers. An ultrathin PEGDA layer on a perovskite thin film has been shown to suppress non-radiative recombination and reduce trap density, leading to improved crystallinity and smoother surface morphology. researchgate.net
The effectiveness of different passivation strategies can be compared by their impact on key performance and stability metrics.
| Passivation Material | Perovskite Type | Key Findings | Reference |
|---|---|---|---|
| Phenylethylammonium bromide (PEABr) | MAPbBr3 Single Crystal | Suppressed ion migration, negligible hysteresis, enhanced photoluminescence intensity and lifetime. | acs.org |
| Poly(ethylene glycol) diacrylate (PEGDA) | Perovskite Thin Film | Suppressed non-radiative recombination, reduced trap density, improved film morphology, and enhanced operational stability. | researchgate.net |
| n-octylammonium bromide (OABr) | CsPbBr3 | Reduced charge-carrier recombination and improved stability in ambient and illuminated conditions. | mdpi.com |
| Phenyl-C61-butyric acid methyl ester (PCBM) | General Perovskites | Reduces defect density at the ETL/perovskite interface and passivates grain boundaries. | ossila.com |
Encapsulation Techniques for Environmental Protection
Encapsulation provides a physical barrier to protect the perovskite material from extrinsic degradants like moisture and oxygen. aip.org This is a crucial step towards achieving the long-term operational stability required for commercial viability. acs.orgaip.org Strategies range from polymer coatings to the deposition of dense inorganic films.
Polymer encapsulation is a widely studied method due to the processability and flexibility of the materials. Polymers such as poly(methyl methacrylate) (PMMA) and polydimethylsiloxane (B3030410) (PDMS) have been used to shield perovskite films from the environment. lbl.govnih.gov Hydrophobic polymers are particularly effective; for instance, embedding CsPbBr3 quantum dots in a high-molecular-weight hydrophobic polymer matrix resulted in no change in photoluminescence quantum yield after over four months of continuous immersion in water. lbl.gov Another approach involves using a bilayer of PMMA and styrene-butadiene to encapsulate the back surface of the device. researchgate.net
For more robust protection, inorganic materials deposited via techniques like atomic layer deposition (ALD) offer excellent barrier properties. rsc.orgresearchgate.net ALD can produce highly conformal, pinhole-free thin films at low temperatures, making it suitable for temperature-sensitive perovskite devices. rsc.orgresearchgate.netnih.gov Materials such as aluminum oxide (Al2O3) and zinc aluminum oxide (Zn-AlOx) have been used as encapsulation layers, significantly enhancing device stability under high humidity and temperature. nih.govfsu.edu A 60 nm Zn-AlOx film was shown to increase the time for a device to degrade to 80% of its initial efficiency by sevenfold under 65 °C and 85% relative humidity. nih.gov
A novel approach involves infiltrating the perovskite into a stable, nanoporous matrix. Methylammonium lead bromide has been successfully infiltrated into nanoporous Gallium Nitride (GaN), preserving the perovskite's green photoluminescence for up to a year under ambient conditions. aip.orgucl.ac.ukcam.ac.ukresearchgate.net
| Encapsulation Method | Material | Key Stability Enhancement | Reference |
|---|---|---|---|
| Polymer Matrix Embedding | Hydrophobic high-molecular-weight polymer | Maintained photoluminescence for >4 months under continuous water immersion. | lbl.gov |
| Hermetic Sealing | Polymer film encapsulants | Maintained initial efficiency for 250 hours under continuous exposure to environmental stressors. | acs.org |
| Atomic Layer Deposition (ALD) | Zinc Aluminum Oxide (Zn-AlOx) | Seven-fold increase in T80 lifetime (time to 80% of initial efficiency) under 65 °C and 85% RH. | nih.gov |
| Nanoporous Matrix Infiltration | Gallium Nitride (GaN) | Preserved photoluminescence for up to 1 year in ambient atmosphere. | aip.orgcam.ac.uk |
| Thin Film Encapsulation | Polyisobutylene (PIB) | Provides a quick and feasible method for achieving a hermetic seal against ambient air. | nih.gov |
Structural Modifications for Intrinsic Stability
Beyond external protection, enhancing the intrinsic stability of the this compound crystal lattice itself is a fundamental approach to improving resilience. This involves modifying the chemical composition and structure of the perovskite material.
One effective strategy is ligand modification. The surfaces of perovskite nanocrystals are typically capped with organic ligands. Enhancing the binding of these ligands can passivate surface defects and prevent their desorption, particularly under thermal stress. acs.org For example, using 3,3-diphenylpropylamine (B135516) (DPPA) and octylamine (B49996) bromide (OABr) as ligands for MAPbBr3 nanocrystals enhanced their thermal stability. researchgate.net The use of tetradecylphosphonic acid (TDPA) as a ligand resulted in MAPbBr3 nanocrystal films that maintained over 50% of their photoluminescence quantum yield for more than 1500 hours under 333 K and 90% humidity. acs.org
Compositional engineering, such as halide substitution, is another powerful tool. It is well-established that bromide-based perovskites like MAPbBr3 are intrinsically more stable than their iodide-based counterparts (MAPbI3). acs.orgacs.org This enhanced stability is attributed to factors including the lower Brönsted–Lowry acidity of HBr compared to HI and the fact that methylamine is a better Lewis base than ammonia, allowing it to remain attached to the perovskite surface. acs.orgnii.ac.jp Furthermore, studies have shown that while halide migration still occurs in MAPbBr3, the migration of the methylammonium (MA+) cation is suppressed, which is key to its greater structural stability compared to MAPbI3. acs.org
Long-Term Operational Stability Studies
The ultimate measure of a perovskite device's viability is its long-term operational stability under real-world conditions. While MAPbBr3 shows greater intrinsic stability than MAPbI3, achieving operational lifetimes comparable to conventional technologies remains a significant challenge. acs.orgacs.org
Stability testing protocols, such as those established by the International Summit on Organic Photovoltaic Stability (ISOS), provide standardized conditions for assessing device longevity under stressors like continuous illumination, thermal cycling, and high humidity. youtube.com However, many reported stability tests are conducted for relatively short durations, and data extending beyond 1000 hours at the maximum power point are still not widely reported. acs.org
Studies on mixed-halide perovskites, such as (FAPbI3)0.85(MAPbBr3)0.15, have shown improved operational stability, maintaining 80% of their initial efficiency after more than 846 hours in outdoor conditions. researchgate.net For pure MAPbBr3, encapsulation is critical for long-term performance. In one study, MAPbBr3 infiltrated into a nanoporous GaN matrix retained its photoluminescence for up to a year in ambient storage, demonstrating the potential of robust encapsulation to achieve extended lifetimes. aip.org
However, the operational stability of perovskite light-emitting diodes (LEDs) is currently poor, with lifetimes often limited to a few hundred hours at best. scispace.comacs.org Research has indicated that certain additives used to enhance efficiency, such as phenylethylammonium bromide, can be detrimental to the operational stability of CsPbBr3-based LEDs, highlighting the complex trade-offs between performance and longevity. scispace.com The migration of mobile ions under electrical bias is a key degradation pathway in both solar cells and LEDs, and suppressing this phenomenon is crucial for extending operational lifetimes. acs.orgacs.org
Applications of Methylammonium Bromide in Advanced Optoelectronic Systems: Fundamental Aspects
Role in Perovskite Solar Cells
Methylammonium (B1206745) bromide (MABr) plays a crucial role in the development of advanced perovskite solar cells, particularly in engineering the properties of the perovskite light-absorbing layer for specific applications like tandem solar cells. Its incorporation allows for precise tuning of the material's optoelectronic properties, leading to enhanced performance and stability.
Wide Bandgap Perovskites for Tandem Solar Cells
Tandem solar cells, which stack multiple solar cells with different bandgaps, offer a promising route to surpassing the efficiency limits of single-junction cells. Methylammonium bromide is instrumental in creating wide-bandgap perovskite top cells for these tandem structures. The inclusion of bromide ions in the perovskite lattice systematically widens the bandgap. whiterose.ac.uk For instance, methylammonium lead bromide (MAPbBr3) possesses a wide bandgap of approximately 2.3 eV, making it a suitable candidate for the top cell in a tandem configuration designed to absorb the high-energy photons of the solar spectrum more effectively. acs.org
Optimization of Photovoltaic Performance through Material Engineering
The performance of perovskite solar cells can be significantly optimized by carefully engineering the material properties, a process in which this compound is a key component. The molar ratio of MABr to lead bromide (PbBr2) in the precursor solution has a profound impact on the morphology and quality of the resulting perovskite film. mdpi.com
Research has shown that an optimal MABr:PbBr2 molar ratio, often found to be 1:1, leads to the formation of dense and pinhole-free methylammonium lead bromide (MAPbBr3) thin films with good surface coverage and crystallinity. mdpi.com These high-quality films are essential for minimizing charge recombination and maximizing the short-circuit current density (Jsc) and open-circuit voltage (Voc) of the solar cell. mdpi.com Deviations from this optimal ratio can result in incomplete surface coverage and the formation of pinholes, which act as shunt paths and degrade device performance. mdpi.com
Furthermore, the introduction of additives and the use of anti-solvent dripping techniques during film fabrication can further refine the perovskite film quality. mdpi.comresearchgate.net For instance, the use of chlorobenzene (B131634) as an anti-solvent with an optimized dripping time can promote the growth of larger, more uniform grains, leading to improved power conversion efficiency (PCE). mdpi.com One study demonstrated that a device fabricated with a 1:1 MABr:PbBr2 molar ratio and an optimized anti-solvent treatment achieved a PCE of 7.58%. mdpi.com
Table 1: Effect of MABr:PbBr2 Molar Ratio on MAPbBr3 Solar Cell Performance
| MABr:PbBr2 Molar Ratio | Jsc (mA·cm−2) | Voc (V) | Fill Factor (%) | PCE (%) |
|---|---|---|---|---|
| 1:1 | 6.55 | 1.33 | 79.87 | 6.96 |
| 1.25:1 | - | - | - | 4.97 |
Data sourced from a study on the effects of MABr content on wide-bandgap MAPbBr3 perovskite solar cells. mdpi.com
This compound in Light-Emitting Diodes (LEDs)
This compound is a key material in the fabrication of perovskite light-emitting diodes (LEDs), particularly for achieving efficient emission in the green part of the spectrum. Its role extends from influencing the fundamental emission mechanisms to enabling precise control over the morphology of the perovskite film, which is critical for enhancing light output.
Mechanisms of Efficient Green Light Emission
Perovskite materials based on methylammonium lead bromide (MAPbBr3) are well-suited for green light emission due to their direct bandgap and high photoluminescence quantum yield. nii.ac.jpescholarship.org The emission wavelength can be tuned by halide composition, and MAPbBr3 naturally emits in the green region of the visible spectrum. nii.ac.jp The inclusion of chlorine to form MAPbBr(3-x)Clx can even blue-shift the emission to around 510 nm. nii.ac.jp
Efficient green light emission in MAPbBr3-based LEDs is attributed to the effective confinement of injected charge carriers (electrons and holes) within the perovskite grains, which promotes their radiative recombination. nii.ac.jp The use of an excess of MABr in the precursor solution has been shown to form isolated perovskite nanocrystals within a MABr matrix, which contributes to this confinement. nii.ac.jpacs.org Furthermore, the introduction of specific ligands can passivate surface trap states on the perovskite crystals, reducing non-radiative recombination pathways and thereby increasing the efficiency of light emission. acs.org
Grain Size Control for Radiative Recombination Enhancement
In contrast to solar cells where large grains are generally preferred, LED applications often benefit from smaller, more controlled grain sizes. nii.ac.jp Smaller grains can effectively confine charge carriers, increasing the probability of radiative recombination, which is the process that generates light. nii.ac.jp Several strategies involving this compound are employed to control the grain size of the perovskite film.
One method is to use an excess of MABr in the solution, which can lead to the formation of perovskite nanocrystals. nii.ac.jpacs.org Another approach is the introduction of long-chain organic ligands into the precursor solution. nii.ac.jpacs.org These ligands are too large to be incorporated into the perovskite crystal lattice and instead accumulate at the grain boundaries, effectively limiting grain growth. acs.org By controlling the ratio of these ligands to the bulk perovskite material, the crystal size can be tailored to optimize LED performance. acs.org For instance, the use of a 4-aminobenzonitrile (B131773) (ABN) ligand has been shown to reduce the crystal size of MAPbBr3 to the nanoscale, leading to brighter green LEDs with a maximum luminance of 3350 cd/m² and an external quantum efficiency of 8.85%. acs.org
Table 2: Performance of MAPbBr3-based LEDs Fabricated by Chemical Vapor Deposition
| Perovskite Thickness (nm) | Growth Temperature (°C) | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |
|---|---|---|---|
| 100 | 90 | 340 | 0.01 |
| 300 | 120 | >100 | - |
| - | - | 560 | ~0.016 |
Data from a study on MAPbBr3 perovskite LEDs grown by chemical vapor deposition. nii.ac.jpacs.org
Utilization in Photodetectors and X-ray Detectors
The excellent optoelectronic properties of this compound-based perovskites, such as high charge carrier mobility and long carrier lifetimes, make them highly suitable for applications in radiation detection, including photodetectors and X-ray detectors. semanticscholar.orgresearchgate.net
For photodetectors, thin films of methylammonium lead bromide (MAPbBr3) have been utilized to create planar devices with high responsivity. mdpi.com These photodetectors exhibit a strong absorption edge and intense emission, and their performance can be enhanced through device design, such as the use of interdigitated electrodes. mdpi.com
In the realm of high-energy radiation detection, methylammonium lead tribromide (MAPbBr3) single crystals have shown exceptional promise as direct X-ray and gamma-ray detectors. researchgate.netnih.gov The high atomic numbers of lead and bromine contribute to a high stopping power for X-rays. semanticscholar.orgnih.gov This, combined with the material's low defect density and high charge collection efficiency, results in detectors with outstanding sensitivity and a low limit of detection. researchgate.netnih.gov
Research has demonstrated that MAPbBr3 single crystal detectors can achieve a record-high mobility-lifetime product of 1.2 × 10⁻² cm² V⁻¹ and an extremely low surface charge recombination velocity. semanticscholar.org Devices with a thickness of 2–3 mm have shown a detection efficiency of 16.4% for X-rays up to 50 keV at near-zero bias. semanticscholar.org The sensitivity of these detectors has been reported to be as high as 80 μC Gy⁻¹air cm⁻², which is four times higher than that of conventional α-Se X-ray detectors. semanticscholar.org Surface engineering techniques, such as growing a polycrystalline MAPbBr3 film on top of the single crystal, can further passivate surface defects and significantly improve the sensitivity and stability of the X-ray detectors. acs.org
Table 3: Properties of a MAPbBr3 Single Crystal X-ray Detector
| Property | Value |
|---|---|
| Mobility–lifetime product | 1.2 × 10⁻² cm² V⁻¹ |
| Surface charge recombination velocity | 64 cm s⁻¹ |
| Detection efficiency (at near zero bias, up to 50 keV) | 16.4% |
| Lowest detectable X-ray dose rate | 0.5 μGyair s⁻¹ |
| Sensitivity | 80 μC Gy⁻¹air cm⁻² |
Data from a study on sensitive X-ray detectors made of MAPbBr3 perovskite single crystals. semanticscholar.org
High Sensitivity and Charge Collection Efficiency
The performance of optoelectronic devices, particularly detectors, is fundamentally linked to their sensitivity and the efficiency with which they can collect charge carriers (electrons and holes) generated by incident light or other forms of radiation. Methylammonium lead bromide (MAPbBr₃) perovskites, incorporating MABr, have shown exceptional characteristics in this regard.
The high sensitivity of MAPbBr₃-based detectors stems from the material's excellent charge transport properties. rug.nlsemanticscholar.org Single crystals of MAPbBr₃ exhibit large carrier mobilities and long carrier lifetimes, which are crucial for ensuring that photogenerated charges can travel through the material to the electrodes before recombining. rug.nlsemanticscholar.org Research has demonstrated a record-high mobility-lifetime product (µτ) of 1.2 x 10⁻² cm² V⁻¹ in MAPbBr₃ single crystals. rug.nlsemanticscholar.org This high µτ product signifies that charge carriers can be efficiently transported over long distances within the material, which is a key factor in achieving high charge collection efficiency.
These fundamental properties have led to the development of highly sensitive X-ray detectors. For instance, detectors fabricated from MAPbBr₃ single crystals have demonstrated sensitivities as high as 80 µC Gyₐᵢᵣ⁻¹ cm⁻², which is four times higher than that of conventional alpha-selenium (α-Se) detectors. rug.nlsemanticscholar.org More recent surface engineering techniques have pushed this sensitivity even further to 549.9 μC Gyₐᵢᵣ⁻¹ cm⁻². acs.org
The following table summarizes key performance metrics related to the sensitivity and charge collection efficiency of this compound-based perovskite devices.
| Parameter | Value | Significance | Reference |
| Mobility-Lifetime Product (µτ) | 1.2 x 10⁻² cm² V⁻¹ | Indicates efficient charge transport | rug.nlsemanticscholar.org |
| Surface Recombination Velocity | 64 cm s⁻¹ | Denotes low surface defect density and reduced charge loss | rug.nlsemanticscholar.org |
| X-ray Sensitivity | 80 µC Gyₐᵢᵣ⁻¹ cm⁻² | Demonstrates high sensitivity for medical imaging applications | rug.nlsemanticscholar.org |
| Enhanced X-ray Sensitivity | 549.9 µC Gyₐᵢᵣ⁻¹ cm⁻² | Shows significant improvement through surface engineering | acs.org |
| X-ray Detection Efficiency | 16.4% | High efficiency at near-zero bias for low-dose applications | rug.nlsemanticscholar.org |
Suppression of Dark Current in Detector Devices
Another innovative method involves a "cascade-engineered" approach, where multiple interconnected single-crystal MAPbBr₃ devices are used. bgr.com This design has been shown to effectively minimize the background noise associated with dark current while preserving the essential signal current generated during X-ray exposure. bgr.com This technique has led to a dramatic improvement in the detection threshold, reducing it from 590 nanograys per second (nGy/s) in conventional single-crystal detectors to just 100 nGy/s. bgr.com
The relatively low resistivity of MAPbBr₃ thin films, while contributing to a larger dark current, can be advantageous for achieving high responsivity in certain photodetector designs, such as those with interdigitated electrodes. mdpi.com However, for high-sensitivity applications where low dark current is paramount, material and device engineering are crucial. The following table highlights research findings related to the suppression of dark current in this compound-based detectors.
| Strategy | Key Finding | Impact on Performance | Reference |
| Surface Barrier Schottky Diode | Overcomes large leakage current at high electric fields. | Reduces noise and increases charge collection efficiency. | nih.gov |
| Cascade-Engineered Interconnected Crystals | Minimizes background noise (dark current) while preserving the signal. | Improved the detection threshold from 590 nGy/s to 100 nGy/s. | bgr.com |
Other Emerging Optoelectronic Applications (e.g., Lasers, Gas Sensors)
Beyond photodetection and solar cells, the unique optoelectronic properties of this compound are being explored for other advanced applications, including lasers and gas sensors.
Lasers: Methylammonium lead bromide perovskites are promising materials for light-emitting applications, including lasers. acs.org This is due to their high color purity, tunable bandgap, and high and balanced carrier mobility for both electrons and holes. acs.org In light-emitting diodes (LEDs), which are a precursor to laser development, MAPbBr₃ has been used to achieve bright electroluminescence. acs.org The ability to engineer perovskite films with small grains can confine injected charges and promote radiative recombination, a key process for efficient light emission. acs.org
Gas Sensors: A particularly interesting application of this compound is in the field of gas sensing. The photoluminescence of MAPbBr₃ single crystals has been found to be extremely sensitive to the surrounding environment. nih.gov Specifically, the physisorption of gases like oxygen and water molecules can reversibly control the surface recombination rate, leading to a significant modulation of the photoluminescence intensity. nih.govresearchgate.net
This high sensitivity has been leveraged for the detection of various gases. For instance, research has demonstrated a dual-mode fluorescence "turn-on" and wavelength-shift sensor for methylamine (B109427) gas based on the formation of MAPbBr₃ nanocrystals. acs.orguconn.edunih.gov This sensor exhibits a linear response to methylamine concentrations in the range of 1.0–95 ppm, with a very low limit of detection (LOD) of 70 ppb. acs.orguconn.edunih.gov Similarly, the recoverable photoluminescence quenching of MAPbX₃ (where X can be bromide) upon exposure to gaseous ammonia (B1221849) has been demonstrated, highlighting its potential in gas-sensing applications. rsc.org
The table below summarizes the key findings for these emerging applications.
| Application | Key Property/Mechanism | Performance Metric/Finding | Reference |
| Lasers/LEDs | High color purity, tunable bandgap, balanced carrier mobility. | Demonstrated luminance up to 560 cd/m² in LEDs. | acs.orgscispace.com |
| Gas Sensors (Methylamine) | Fluorescence turn-on and wavelength shift upon reaction with the target gas. | Limit of Detection (LOD) of 70 ppb for methylamine gas. | acs.orguconn.edunih.gov |
| Gas Sensors (General) | Photoluminescence intensity is highly sensitive to the physisorption of gas molecules (e.g., O₂, H₂O, NH₃). | Reversible control of surface recombination rate by gas molecules. | nih.govresearchgate.netrsc.org |
Future Research Directions for Methylammonium Bromide Compound
Exploration of Lead-Free Analogues and Less Toxic Formulations
A primary challenge hindering the widespread commercialization of perovskite technologies is the intrinsic toxicity of lead. Consequently, a major thrust of future research is the exploration of lead-free perovskite analogues that incorporate methylammonium (B1206745) bromide, alongside the development of more environmentally friendly fabrication processes.
Lead-Free Perovskite Analogues: Research is actively pursuing alternative, less toxic metals to replace lead. Tin (Sn) has emerged as a promising candidate, with methylammonium tin bromide (CH₃NH₃SnBr₃) showing potential as a photoactive semiconductor material lightsources.orgiaea.org. However, a significant drawback of tin-based perovskites is the propensity for the tin ion to oxidize from Sn²⁺ to Sn⁴⁺, which can degrade the material's performance and stability lightsources.orgitb.ac.id.
Bismuth (Bi) and antimony (Sb) are also being investigated as replacements for lead. Bismuth-based materials, such as methylammonium bismuth bromide (MA₃Bi₂Br₉), offer improved stability and lower toxicity cnr.itmdpi.comacs.org. These materials often form zero-dimensional crystal structures, which can limit their charge transport properties compared to their lead-based counterparts but makes them suitable for applications like photodetectors and X-ray detectors acs.org. Double perovskite structures, which utilize a combination of monovalent and trivalent cations like in Cs₂AgBiBr₆, represent another avenue. In this context, methylammonium bromide has been used as an additive to improve the crystallization and film quality of these lead-free double perovskites, boosting their photovoltaic efficiency acs.org.
Less Toxic Formulations: The conventional synthesis of perovskite films often involves toxic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) nii.ac.jpnih.gov. Future research is intensely focused on identifying and optimizing "green" solvent systems. Promising alternatives include ionic liquids, which are salts that are liquid at low temperatures and have negligible vapor pressure, reducing health and environmental risks researchgate.netresearchgate.netrsc.org. Other eco-friendly options being explored include methyl acetate, ethyl acetate, and novel solvent systems like a combination of methylamine (B109427) and acetonitrile nii.ac.jpmiragenews.com. The goal is to develop formulations that maintain high film quality and device performance while minimizing the environmental impact of manufacturing.
| Perovskite Type | Example Compound | Key Advantages | Key Research Challenges | Potential Applications |
|---|---|---|---|---|
| Lead-Based | CH₃NH₃PbBr₃ | High efficiency, excellent optoelectronic properties | Lead toxicity, long-term stability issues | High-efficiency solar cells, LEDs |
| Tin-Based | CH₃NH₃SnBr₃ | Lead-free, promising charge mobility lightsources.org | Instability due to Sn²⁺ oxidation lightsources.orgitb.ac.id | Lead-free solar cells, transistors |
| Bismuth-Based | (CH₃NH₃)₃Bi₂Br₉ | Low toxicity, good chemical stability acs.org | Often 0D structure, limited charge transport acs.org | Photodetectors, X-ray detectors |
| Double Perovskite | Cs₂AgBiBr₆ (with MABr additive) | Lead-free, stable crystal structure | Lower efficiency than lead-based, complex synthesis | Stable, lead-free photovoltaics |
Advanced Characterization Techniques for In Situ and Operando Studies
To overcome the stability and performance limitations of this compound perovskites, a deeper understanding of their dynamic behavior during formation and operation is essential. Future research will increasingly rely on advanced characterization techniques that allow for real-time observation of the material's properties. These methods are categorized as in situ, where the material is studied in a controlled environment under specific stressors (e.g., heat, humidity), and operando, where the material is analyzed as part of a functioning device under real-world conditions (e.g., under illumination and electrical bias) acs.orgmiragenews.com.
Real-Time Structural and Morphological Analysis: Techniques like in situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are indispensable for monitoring the crystallographic evolution of perovskite films during fabrication processes like annealing lightsources.orgiaea.orgresearchgate.net. This allows researchers to identify transient intermediate phases and understand how processing conditions and additives influence the final crystal structure and orientation nih.gov. For nanoscale visualization, in situ transmission electron microscopy (TEM) provides direct observation of morphological changes, grain growth, and the formation of degradation products under stimuli such as heat or an electron beam rsc.orgrsc.orgresearchgate.net.
Probing Device Operation and Degradation: Operando techniques are critical for understanding failure mechanisms in active devices. For instance, operando X-ray Photoelectron Spectroscopy (XPS) can track the migration of ions, such as bromide (Br⁻), across the different layers of a solar cell during its operation nii.ac.jpresearchgate.net. This ion movement is a key factor contributing to the current-voltage hysteresis and long-term degradation of perovskite devices. Other powerful methods include Kelvin Probe Force Microscopy (KPFM), which maps the evolution of the electric field and surface potential within a device under illumination, and transient spectroscopy techniques that reveal changes in charge carrier recombination rates at the interfaces between the perovskite and charge transport layers nih.gov.
| Technique | Type | Information Gained | Key Research Application |
|---|---|---|---|
| GIWAXS / XRD | In situ | Real-time crystal structure, phase transitions, orientation acs.orgresearchgate.net | Studying film formation, crystallization dynamics, and thermal degradation. |
| TEM / SEM | In situ | Nanoscale morphology, grain growth, defect formation rsc.orgrsc.org | Visualizing heat- or light-induced degradation and structural changes. |
| XPS | Operando | Surface elemental composition, chemical state changes nii.ac.jpresearchgate.net | Tracking ion migration across device interfaces during operation. |
| Kelvin Probe Force Microscopy (KPFM) | Operando | Surface potential, electric field distribution in devices nih.gov | Investigating junction evolution and charge buildup under bias and light. |
| Transient Spectroscopy (e.g., TRPL, TA) | Operando | Charge carrier lifetime, interfacial recombination rates nih.gov | Understanding how charge extraction and recombination change during device operation. |
Integration into Novel Device Architectures and Heterostructures
The versatility of this compound allows for its integration into a variety of advanced device architectures beyond standard solar cells. Future research will focus on harnessing its specific properties within complex heterostructures and for novel applications, aiming to boost both performance and stability.
Tandem Solar Cells: Methylammonium lead bromide (MAPbBr₃) possesses a wide bandgap of approximately 2.3 eV, making it an ideal candidate for the top cell in a tandem photovoltaic device nii.ac.jpresearchgate.net. In this configuration, the MAPbBr₃ layer absorbs high-energy photons (blue and green light) efficiently, while allowing lower-energy photons to pass through to a bottom cell made of a lower-bandgap material, such as silicon or another perovskite. This approach minimizes energy loss and has the potential to surpass the theoretical efficiency limit of single-junction solar cells.
2D/3D Heterostructures: A highly promising strategy to enhance the stability of perovskite solar cells is the formation of 2D/3D heterostructures lightsources.orgmiragenews.com. This architecture involves depositing a thin layer of a 2D perovskite, which typically incorporates large, hydrophobic organic cations, on top of the primary 3D perovskite absorber (which contains MABr). This 2D layer serves multiple functions: it passivates surface defects on the 3D perovskite, reducing non-radiative recombination, and acts as a robust barrier against moisture ingress itb.ac.idinfinitypv.com. This structure has been shown to significantly inhibit ion migration, leading to devices with greatly improved long-term operational stability lightsources.orgchemistryworld.com.
Light-Emitting Diodes (LEDs) and Photodetectors: The excellent photoluminescence properties and high color purity of MAPbBr₃ make it a strong candidate for use in light-emitting diodes (LEDs) nih.govresearchgate.net. Research in this area focuses on controlling the film's grain size and morphology to confine electrical charges and promote efficient radiative recombination. Furthermore, the strong light absorption of MABr-based perovskites makes them highly suitable for fabricating high-responsivity photodetectors for various sensing and imaging applications rsc.org.
Neuromorphic Computing: An emerging and exciting research direction is the use of perovskites in neuromorphic computing, which aims to mimic the structure of the human brain. The phenomenon of ion migration in materials like this compound, often a detriment in solar cells, can be harnessed to create memristors—devices that can remember their resistance history cnr.itgoogle.com. These memristive properties allow perovskites to function as artificial synapses, forming the building blocks for next-generation, energy-efficient computing hardware. Research is also extending to lead-free MABr-related compounds, such as (CH₃NH₃)₃Sb₂Br₉, for low-power neuromorphic applications mdpi.com.
Deeper Understanding of Long-Term Phenomena and Predictive Modeling
Ensuring the long-term durability of this compound perovskites is a critical prerequisite for their commercial success. Future research will increasingly integrate advanced computational modeling with experimental work to understand and predict the complex, long-term phenomena that govern material and device stability.
Understanding Degradation and Ion Migration: Long-term degradation in MABr-based perovskites is a multifaceted problem driven by factors like heat, humidity, and light lightsources.orgnii.ac.jp. One well-known degradation pathway is the reversible decomposition of the perovskite back into its precursors. However, studies have identified irreversible pathways that produce volatile gases such as methyl bromide (CH₃Br) and ammonia (B1221849) (NH₃), leading to permanent material loss acs.orgrsc.orgrsc.org. Another critical long-term phenomenon is ion migration, where mobile ions like bromide (Br⁻) drift through the crystal lattice under the influence of an electric field, causing operational instability and hysteresis nih.gov. Computational studies have shown that bromide-based perovskites are inherently more stable against decomposition than their iodide counterparts, providing a basis for material design rsc.org.
First-Principles and Computational Modeling: To gain a microscopic understanding of these phenomena, researchers employ first-principles calculations based on Density Functional Theory (DFT) cnr.itresearchgate.net. These powerful computational tools allow for the prediction of fundamental material properties, such as the formation energies of various point defects (e.g., vacancies, interstitials) researchgate.netnih.govswan.ac.uk. Since these defects can act as sites for charge recombination and initiate degradation, understanding their energetics is crucial for designing more robust materials. DFT simulations are also used to calculate the energy barriers for ion migration, revealing the specific pathways through which ions move and helping to devise strategies, like passivation, to impede this process chemistryworld.com.
Machine Learning and Predictive Lifetime Modeling: The vast complexity of perovskite degradation, which involves multiple stressors and pathways, makes it an ideal problem for machine learning (ML). Researchers are now developing ML models trained on large datasets from accelerated aging experiments to predict the long-term operational lifetime of perovskite solar cells under real-world conditions iaea.orgnih.gov. These models can identify the most critical environmental factors and material properties that influence stability, accelerating the development of durable devices acs.org. ML is also being used to rapidly screen vast compositional spaces to predict the thermodynamic stability of new, undiscovered perovskite materials, guiding experimental synthesis toward more inherently stable compounds mdpi.comresearchgate.net.
| Modeling Approach | Methodology | Key Insights Provided | Future Research Goal |
|---|---|---|---|
| First-Principles Calculations | Density Functional Theory (DFT) | Defect formation energies, ion migration barriers, electronic structure researchgate.netchemistryworld.com | Accurate prediction of defect behavior at interfaces and grain boundaries. |
| Molecular Dynamics | Classical or ML-based force fields | Simulation of long-timescale ion dynamics and structural changes acs.org | Modeling complex degradation processes involving large numbers of atoms. |
| Machine Learning | Regression, classification algorithms | Prediction of device lifetime (T80), screening for stable new materials iaea.orgmdpi.com | Developing models that can predict outdoor performance from short-term indoor tests. |
Scalable Synthesis and Manufacturing of High-Quality Materials for Industrial Relevance
Transitioning this compound perovskite technology from the laboratory to industrial-scale production is the final and most critical challenge for its commercial viability. Future research must focus on developing scalable, cost-effective, and reproducible manufacturing processes that can produce large-area, high-quality perovskite films.
Scalable Deposition Techniques: While spin-coating is prevalent in academic labs, it is not suitable for large-scale manufacturing due to material waste and limitations on substrate size. The focus has therefore shifted to industrially relevant deposition techniques:
Slot-Die Coating and Blade Coating: These are high-precision, roll-to-roll compatible methods where a perovskite "ink" is continuously deposited onto a moving substrate researchgate.netrsc.orgswan.ac.uk. They offer high material utilization, excellent uniformity over large areas, and high throughput, making them leading candidates for commercial production infinitypv.comnih.gov. Ongoing research aims to optimize ink formulations and drying dynamics to ensure consistent film quality at high coating speeds iaea.orgchemistryworld.com.
Vapor Deposition: Techniques like Chemical Vapor Deposition (CVD) and Close Space Sublimation (CSS) are solvent-free methods where precursor materials are heated into a vapor and then deposited onto a substrate acs.orgnii.ac.jpresearchgate.net. These methods are well-established in other thin-film industries (e.g., for OLEDs) and offer excellent control over film thickness and uniformity, making them highly suitable for scaling up production rsc.org.
Synthesis and Process Optimization: The industrial relevance of MABr also depends on the ability to synthesize the precursor salt itself in a scalable and cost-effective manner. Research is ongoing to refine the synthesis process, which typically involves reacting methylamine with hydrobromic acid, to improve yield and purity for industrial needs itb.ac.idmdpi.com. For film manufacturing, ensuring high quality and reproducibility is paramount. This requires precise control over the crystallization process, which is sensitive to environmental factors like humidity lightsources.org.
Quality Control and the Role of Machine Learning: High-throughput manufacturing demands equally fast and reliable quality control methods. Traditional characterization techniques are often too slow for a production line. Therefore, developing rapid assessment tools, such as fast Maximum Power Point Tracking (MPPT) to quickly evaluate device performance, is a key area of research cnr.it. Furthermore, machine learning and artificial intelligence are poised to play a transformative role. Automated platforms can systematically test thousands of different synthesis and processing parameters in a fraction of the time it would take human researchers, rapidly identifying the optimal conditions for fabricating high-quality materials under industrially relevant conditions miragenews.comresearchgate.net. This acceleration of process optimization is crucial for bringing MABr-based perovskite technologies to market.
| Deposition Method | Description | Advantages for Industrial Scale | Key Research Challenges |
|---|---|---|---|
| Slot-Die Coating | Continuous deposition of perovskite ink from a narrow slit onto a moving substrate. | High throughput, high material efficiency, roll-to-roll compatible researchgate.netinfinitypv.com. | Ink rheology optimization, controlling fast drying kinetics. |
| Blade Coating | A blade spreads a liquid film of precursor ink across a substrate. | Simple, low-cost, capable of producing large-area uniform films cas.cn. | Maintaining uniformity over very large areas, controlling evaporation. |
| Vapor Deposition (CVD/CSS) | Solid precursors are sublimated and react on the substrate surface. | Solvent-free, highly uniform, excellent film quality, established in industry researchgate.netrsc.org. | High vacuum requirements, controlling deposition rates, precursor stability. |
Q & A
Q. What are the recommended methods for synthesizing high-purity methylammonium bromide (MABr) to ensure reproducibility in perovskite precursor solutions?
High-purity MABr synthesis requires strict control of moisture and oxygen. Methods include:
- Inert atmosphere handling : Synthesize and store MABr under argon to prevent hygroscopic degradation .
- Solvent evaporation : Use γ-butyrolactone/DMSO mixtures for single-crystal growth, ensuring stoichiometric ratios (e.g., 2:1 MABr:BiBr₃ for bismuth-based perovskites) .
- Post-synthesis drying : Vacuum-dry powders to minimize moisture content (<100 ppm) for consistent batch-to-batch performance .
Q. How should researchers characterize the structural purity of MABr, and what analytical techniques are most reliable?
Key techniques include:
- X-ray diffraction (XRD) : Confirm crystal structure and phase purity by matching peaks to reference patterns (e.g., orthorhombic phase for MABr) .
- ATR-FTIR spectroscopy : Identify vibrational modes (e.g., N–H stretching at ~3100 cm⁻¹) to verify organic cation integrity .
- Thermogravimetric analysis (TGA) : Estimate vapor pressure and thermal stability by measuring mass loss under controlled heating .
Advanced Research Questions
Q. How does the hygroscopic nature of MABr influence experimental design for perovskite film fabrication, and what methodologies mitigate moisture-induced degradation?
- Glovebox protocols : Handle MABr in nitrogen/argon environments with O₂/H₂O levels <1 ppm to prevent hydration .
- In-situ characterization : Use rapid spectroscopic methods (e.g., in-situ UV-Vis) during film formation to monitor real-time phase changes .
- Additive engineering : Incorporate long-chain ligands (e.g., phenylpropylammonium bromide) to stabilize perovskite lattices against moisture .
Q. In studies comparing charge carrier diffusion lengths in MABr-based perovskites, how should researchers reconcile discrepancies between reported values (e.g., ~100 nm vs. >1 µm)?
Discrepancies arise from material composition and measurement techniques:
- Material differences : Chloride-doped MABr (e.g., CH₃NH₃PbI₃₋ₓClₓ) exhibits >1 µm diffusion lengths due to reduced recombination, while triiodide analogs (CH₃NH₃PbI₃) show ~100 nm lengths .
- Methodology : Use transient absorption spectroscopy (TAS) or photoluminescence quenching for direct carrier lifetime measurements, avoiding indirect estimations from device performance .
Q. What experimental strategies optimize the bandgap of MABr-derived perovskites through halide mixing, and how do structural/optical analyses validate these modifications?
- Halide substitution : Blend MABr with formamidinium iodide (FAI) or bismuth iodide to tune bandgaps from ~2.3 eV (pure MABr) to ~1.5 eV. Monitor via UV-Vis and photoluminescence .
- Single-crystal XRD : Resolve structural distortions (e.g., octahedral tilting) caused by halide mixing, correlating with optical shifts .
- Density functional theory (DFT) : Model electronic structure changes to predict bandgap trends .
Q. How do synthesis parameters (e.g., solvent choice, annealing conditions) affect the crystallinity and defect density of MABr-containing perovskite layers?
- Solvent selection : DMF/DMSO mixtures improve precursor solubility, reducing pinholes in spin-coated films .
- Antisolvent engineering : Apply chlorobenzene during crystallization to enhance grain size and reduce defects .
- Thermal annealing : Optimize at 100°C for 10 minutes to achieve uniform morphology, verified by SEM and XPS .
Q. What methodologies determine exciton binding energies in MABr-based perovskites, and how do these values inform optoelectronic device design?
- Temperature-dependent PL : Measure emission peak broadening at varying temperatures to calculate binding energies via the Varshni equation .
- Ellipsometry : Extract dielectric constants and exciton reduced masses (e.g., ~0.1m₀ for MABr perovskites) for device simulations .
- Device integration : Lower binding energies (<50 meV) favor free carrier generation in solar cells, while higher values (>150 meV) suit light-emitting diodes (LEDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
